molecular formula C80H88Cl8O16 B6288699 3-Chloropropyloxyhydroxycalix[8]arene CAS No. 1005158-97-3

3-Chloropropyloxyhydroxycalix[8]arene

Cat. No.: B6288699
CAS No.: 1005158-97-3
M. Wt: 1589.2 g/mol
InChI Key: XVUUBPXOWKJLRX-UHFFFAOYSA-N
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Description

3-Chloropropyloxyhydroxycalix[8]arene is a synthetically modified calix[8]arene, a macrocyclic oligomer formed from phenol-formaldehyde condensation, characterized by a defined upper and lower rim with a central annulus . This compound is specifically functionalized, placing it within the third generation of supramolecular host-guest chemistry . The calix[8]arene scaffold can exist in various conformations, and its functionalization, particularly at the lower rim with groups like chloropropyloxy, is a key strategy to tailor its shape, complexation properties, and application potential . This modification expands the cavity, facilitating the complexation with larger moieties, including drug molecules and heavy metals . This derivative is of significant value in advanced materials and biomedical research. Its primary research applications stem from its ability to act as a host molecule, forming inclusion complexes with various guest species . In the field of cancer research, calix[8]arene derivatives have demonstrated substantial promise. For instance, p -sulfonated calix[8]arenes have been studied for their efficacy in photodynamic therapy, where they initiate the apoptotic caspase system and cause destruction of the membrane and mitochondria in cancer cells . Furthermore, glycoxylated calix[8]arenes have been shown to prevent tumor migration and proliferation, while those functionalized with TLR2 ligands can stimulate B lymphocytes for antibody production, indicating a potential role in immuno-oncology . The core calixarene structure is also under investigation for its ability to interrupt growth factor signaling and inhibit angiogenesis, which is crucial for tumor survival . Researchers can utilize the reactive chloro group on the propoxy chain for further synthetic elaboration, creating more complex architectures for sensing, drug delivery, and the construction of sophisticated supramolecular systems . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

49,50,51,52,53,54,55,56-octakis(3-chloropropoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H88Cl8O16/c81-9-1-17-97-73-49-25-51-35-66(90)37-53(74(51)98-18-2-10-82)27-55-39-68(92)41-57(76(55)100-20-4-12-84)29-59-43-70(94)45-61(78(59)102-22-6-14-86)31-63-47-72(96)48-64(80(63)104-24-8-16-88)32-62-46-71(95)44-60(79(62)103-23-7-15-87)30-58-42-69(93)40-56(77(58)101-21-5-13-85)28-54-38-67(91)36-52(75(54)99-19-3-11-83)26-50(73)34-65(89)33-49/h33-48,89-96H,1-32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUUBPXOWKJLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2OCCCCl)CC3=CC(=CC(=C3OCCCCl)CC4=CC(=CC(=C4OCCCCl)CC5=CC(=CC(=C5OCCCCl)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C1=CC(=C9)O)OCCCCl)OCCCCl)OCCCCl)OCCCCl)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H88Cl8O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1589.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Chloropropyloxyhydroxycalixarene

Strategies for the Synthesis of Calixarene (B151959) Core Precursors

The creation of the calix researchgate.netarene scaffold is the initial and critical phase. This involves the controlled polymerization of phenolic monomers to form a large cyclic oligomer.

Methods for Oligomerization of Phenolic Monomers

The most common method for synthesizing calixarenes is the base-catalyzed condensation of a para-substituted phenol (B47542) with formaldehyde (B43269). numberanalytics.comnih.gov Typically, p-tert-butylphenol is used as the starting monomer. nih.gov The reaction proceeds through the formation of a linear phenol-formaldehyde oligomer, which then undergoes cyclization to form the calixarene macrocycle. numberanalytics.comgoogle.com

The reaction mechanism under basic conditions involves the deprotonation of the phenol to form a phenoxide ion, which then attacks formaldehyde. The resulting hydroxymethylphenol undergoes further condensation with other phenol molecules, leading to the formation of methylene (B1212753) bridges that link the phenolic units. researchgate.net While base-catalyzed reactions are prevalent, acid-catalyzed syntheses are also known. researchgate.net

The choice of reactants is crucial. The process is generally applicable to phenols substituted at the para-position with groups that are electronically neutral, such as p-isopropylphenol and p-phenylphenol. orgsyn.org

Control of Macrocycle Size and Isomerism in Calixarene Synthesis

Controlling the size of the calixarene macrocycle is a significant challenge in its synthesis. The reaction between a p-substituted phenol and formaldehyde typically yields a mixture of cyclic oligomers of different sizes (e.g., calix benthamdirect.comarene, calix rsc.orgarene, calix researchgate.netarene). nih.govorgsyn.org The specific size of the calixarene can be influenced by carefully controlling the reaction conditions, including the ratio of phenol to formaldehyde, the choice of base, solvent, and temperature. numberanalytics.commdpi.com

For instance, the synthesis of p-tert-butylcalix researchgate.netarene is often achieved using a specific procedure known as the "Petrolite procedure," which involves refluxing p-tert-butylphenol and paraformaldehyde in xylene with a catalytic amount of sodium hydroxide. orgsyn.org This method has proven effective for producing the eight-membered macrocycle in good yields. nih.govorgsyn.org Research has also shown that high concentrations of heavy alkaline bases like rubidium or cesium hydroxide, combined with long reaction times, can favor the formation of very large calixarenes. researchgate.net

The formation of calix researchgate.netarene is thought to occur through the cyclization of linear precursors known as hemicalixarenes. tandfonline.com

Table 1: Influence of Reaction Conditions on Calixarene Synthesis

Parameter Variation Predominant Product(s) Reference
Base NaOH (catalytic) Calix researchgate.netarene orgsyn.org
Base RbOH or CsOH (high conc.) Giant Calixarenes (>8 units) researchgate.net
Solvent Xylene Calix researchgate.netarene orgsyn.org
Solvent 1,2-Dichloroethane Calix benthamdirect.comnaphth benthamdirect.comarene mdpi.com
Reaction Time 4 hours (reflux) Calix researchgate.netarene orgsyn.org

| Reaction Time | Long | Giant Calixarenes | researchgate.net |

Regioselective Functionalization Approaches for Calixarenes

Once the calix researchgate.netarene core is synthesized, it can be chemically modified at two main positions: the "upper rim" (para-positions of the phenol rings) and the "lower rim" (phenolic hydroxyl groups). nih.govnih.gov The synthesis of 3-Chloropropyloxyhydroxycalix researchgate.netarene specifically requires functionalization at the lower rim.

Upper Rim Functionalization Techniques

The upper rim of calixarenes, typically bearing p-tert-butyl groups from the initial synthesis, can be modified to introduce a wide range of functionalities. A common first step is the removal of the tert-butyl groups, a process known as de-tert-butylation, which opens up the para-positions for electrophilic substitution. nih.gov This allows for reactions such as nitration, halogenation, acylation, and sulfonation. nih.gov

For example, ipso-substitution reactions can directly replace the p-tert-butyl groups with other functionalities like acyl or bromo groups. It is also possible to achieve regioselective functionalization at specific positions on the upper rim, allowing for the synthesis of asymmetrically substituted calixarenes. benthamdirect.combohrium.comresearchgate.net These techniques are crucial for tuning the molecule's cavity size and recognition properties but are not directly involved in the synthesis of the title compound, which is functionalized at the lower rim.

Lower Rim Functionalization Techniques

The phenolic hydroxyl groups at the lower rim are key sites for introducing functional groups that can alter the shape and complexing abilities of the calixarene. nih.gov The synthesis of 3-Chloropropyloxyhydroxycalix researchgate.netarene involves the partial alkylation of these hydroxyl groups.

This is typically achieved by reacting the parent calix researchgate.netarene with an appropriate alkylating agent in the presence of a base. To install the 3-chloropropyl ether groups, an agent like 1-bromo-3-chloropropane (B140262) would be used. The "hydroxy" designation in the target compound's name implies that not all eight hydroxyl groups are functionalized. Achieving this partial, or regioselective, substitution is critical.

The degree of substitution can be controlled by the stoichiometry of the reagents and the choice of base. Weaker bases, such as potassium carbonate (K₂CO₃), are often employed to achieve mono- or di-substitution, whereas strong bases tend to lead to complete functionalization. nih.gov For larger calixarenes like calix cdnsciencepub.comarenes, the use of K₂CO₃ has been shown to yield mono-, di-, and even tetra-substituted products with high selectivity. nih.gov This principle is directly applicable to the synthesis of the partially substituted 3-Chloropropyloxyhydroxycalix researchgate.netarene.

Dual Functionalization Strategies

It is possible to modify both the upper and lower rims of a single calixarene molecule, creating a dually functionalized structure. researchgate.net This often involves a multi-step process where one rim is functionalized and protected, followed by the modification of the other rim, and then potential deprotection. For instance, selective benzoylation at certain lower rim positions can be used to protect them, allowing for the subsequent functionalization of the upper rim at the unprotected phenolic units. acs.org

While the synthesis of 3-Chloropropyloxyhydroxycalix researchgate.netarene focuses solely on lower rim modification, these dual functionalization strategies highlight the immense versatility of the calixarene scaffold for creating complex, tailor-made molecular hosts. nih.govresearchgate.net

Table 2: Common Reagents in Calixarene Functionalization

Rim Reaction Type Reagent(s) Functional Group Introduced Reference
Upper De-tert-butylation AlCl₃, Toluene -H (removes t-Bu) acs.org
Upper Nitration HNO₃ -NO₂ nih.gov
Upper Halogenation Br₂, I₂ -Br, -I nih.gov
Upper Acylation Acyl Chloride, AlCl₃ -C(O)R nih.gov
Lower Etherification Alkyl Halide, Base (e.g., K₂CO₃, NaH) -OR (e.g., -O(CH₂)₃Cl) nih.govnih.gov

Synthesis of 3-Chloropropyloxyhydroxycalixscispace.comarene

The introduction of a 3-chloropropyloxy group onto the phenolic oxygen atoms of a hydroxycalix scispace.comarene is typically achieved through a Williamson ether synthesis. This method involves the reaction of the calixarene phenoxide with a suitable alkylating agent.

Reaction Pathways and Mechanistic Considerations for Chloropropyloxy Introduction

The primary reaction pathway for the synthesis of 3-Chloropropyloxyhydroxycalix scispace.comarene is the Williamson ether synthesis, a well-established method for forming ethers. masterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In this process, the hydroxyl groups of the parent hydroxycalix scispace.comarene are first deprotonated by a base to form the more nucleophilic phenoxide ions. These phenoxide ions then attack the electrophilic carbon atom of the alkylating agent, displacing a halide leaving group.

For the introduction of the 3-chloropropyloxy group, 1-bromo-3-chloropropane is a common and effective alkylating agent. The bromine atom is a better leaving group than chlorine, making the carbon atom to which it is attached the primary site for nucleophilic attack by the calixarene phenoxide. The reaction is initiated by the formation of the calix scispace.comarene phenoxide, which then attacks the primary carbon of 1-bromo-3-chloropropane, leading to the formation of the ether linkage and the displacement of the bromide ion. The terminal chloro group of the propyl chain generally remains intact under these conditions, allowing for further functionalization.

Optimization of Reaction Conditions and Yields

The successful synthesis and the degree of substitution on the calix scispace.comarene rim are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

Base and Solvent: Strong bases are generally required to deprotonate the phenolic hydroxyl groups of the calix scispace.comarene. Sodium hydride (NaH) is a frequently used base for this purpose, as it irreversibly deprotonates the phenol to form the sodium phenoxide. novecal.com Potassium carbonate (K2CO3) can also be employed, often leading to different degrees of substitution. novecal.com The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are commonly used as they can dissolve the calixarene and the reagents while favoring the SN2 reaction pathway. novecal.com

Stoichiometry and Selectivity: The large and flexible nature of the calix scispace.comarene macrocycle presents a challenge in achieving selective functionalization. The number of 3-chloropropyloxy groups introduced can be controlled by carefully adjusting the stoichiometry of the base and the alkylating agent. Using a limited amount of the reagents can lead to partially substituted calix scispace.comarenes, whereas a large excess will favor the formation of the fully substituted product. The selective synthesis of specific isomers can be challenging due to the multiple reactive sites.

Temperature and Reaction Time: The reaction temperature and duration also play a significant role. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. For instance, reactions in refluxing acetonitrile are common. novecal.com The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.

Table 1: Illustrative Reaction Conditions for the Synthesis of 3-Chloropropyloxyhydroxycalix scispace.comarene (based on analogous reactions)

ParameterConditionRationale
Calixarene p-tert-Butylcalix scispace.comareneStarting macrocycle with eight phenolic hydroxyl groups. mdpi.com
Alkylating Agent 1-Bromo-3-chloropropaneProvides the 3-chloropropyl ether linkage via SN2 reaction.
Base Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)Deprotonates the phenolic -OH groups to form the nucleophilic phenoxide. novecal.com
Solvent Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvent that facilitates the SN2 reaction. novecal.com
Temperature Room temperature to refluxControls the rate of the reaction.
Stoichiometry Varied (Calixarene:Base:Alkylating Agent)Determines the degree of substitution on the calixarene lower rim.

Note: The conditions presented are illustrative and based on general procedures for calixarene alkylation. Specific optimization is required for the synthesis of 3-Chloropropyloxyhydroxycalix scispace.comarene.

Purification and Isolation Procedures

Following the reaction, the crude product is typically a mixture of the desired 3-Chloropropyloxyhydroxycalix scispace.comarene, unreacted starting materials, and potentially by-products with varying degrees of substitution. The isolation and purification of the target compound are crucial steps.

A common work-up procedure involves quenching the reaction with water or a dilute acid to neutralize any remaining base and decompose the excess alkylating agent. The crude product is then extracted into an organic solvent. Purification is most often achieved through recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent for recrystallization is critical and is determined empirically to achieve good separation and high recovery of the pure product. Techniques such as column chromatography can also be employed for more challenging separations, although the large size and low solubility of calix scispace.comarene derivatives can make this difficult.

Post-Synthetic Modifications and Derivatization of 3-Chloropropyloxyhydroxycalixscispace.comarene

The presence of the terminal chloro group on the propyl chain and the remaining hydroxyl groups on the calixarene rim makes 3-Chloropropyloxyhydroxycalix scispace.comarene a versatile platform for further chemical modifications.

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The terminal chlorine atom of the 3-chloropropyloxy group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This post-synthetic modification significantly expands the chemical diversity and potential applications of the calix scispace.comarene scaffold.

Common nucleophiles that can be employed include azides, amines, thiols, and cyanides. For example, reaction with sodium azide (B81097) (NaN3) in a suitable solvent like DMF would yield the corresponding azido-functionalized calix scispace.comarene. This azide can be further transformed, for instance, into an amine via reduction or used in "click" chemistry reactions. Similarly, reaction with amines or thiols would lead to the formation of amino- or thioether-linked calix scispace.comarene derivatives, respectively. These reactions typically proceed via an SN2 mechanism and the reaction conditions (solvent, temperature) need to be optimized for each specific nucleophile.

Table 2: Potential Nucleophilic Substitution Reactions on 3-Chloropropyloxyhydroxycalix scispace.comarene

NucleophileReagent ExampleProduct Functional GroupPotential Application
AzideSodium Azide (NaN3)-N3Precursor for amines, "click" chemistry
AmineAmmonia, Primary/Secondary Amines-NR2Introduction of basic sites, further functionalization
ThiolSodium Thiolate (NaSR)-SRSynthesis of thioether derivatives
CyanideSodium Cyanide (NaCN)-CNPrecursor for carboxylic acids, amines
IodideSodium Iodide (NaI)-IFinkelstein reaction to enhance reactivity

Transformations of the Hydroxyl Groups

In a partially substituted 3-Chloropropyloxyhydroxycalix scispace.comarene, the remaining phenolic hydroxyl groups are available for further chemical transformations. This allows for the creation of heterofunctionalized calix scispace.comarenes with distinct properties at different positions on the lower rim.

These remaining hydroxyl groups can undergo further alkylation or acylation reactions. For instance, they can be reacted with a different alkyl halide to introduce a second type of ether linkage. Alternatively, they can be acylated using acid chlorides or anhydrides to form ester derivatives. The reactivity of the remaining hydroxyl groups might be influenced by the steric bulk of the already introduced 3-chloropropyloxy groups. Complete functionalization of all hydroxyl groups can also be achieved by using a large excess of the appropriate reagent. These transformations provide a powerful tool for the fine-tuning of the calix scispace.comarene's cavity size, shape, and binding properties. nih.gov

Grafting of Complex Ligands and Molecular Architectures

The 3-chloropropyloxy group on the calix scispace.comarene scaffold serves as an excellent electrophilic handle for the covalent attachment of a wide array of nucleophilic ligands. This post-functionalization approach is a powerful tool for constructing sophisticated molecular architectures with diverse functionalities. The reactivity of the terminal chloride allows for its displacement by various nucleophiles, leading to the formation of new carbon-heteroatom bonds.

One of the most common strategies involves the reaction with nitrogen-based nucleophiles. For instance, primary or secondary amines can be grafted onto the calixarene rim to introduce basic sites or to append moieties capable of hydrogen bonding or metal coordination. The reaction of 3-chloropropyloxyhydroxycalix scispace.comarene with an excess of an amine, often in the presence of a non-nucleophilic base to scavenge the generated HCl, leads to the corresponding aminopropyloxy-functionalized calix scispace.comarene. This method has been employed to attach amino acids, peptides, or other biologically relevant molecules, thereby creating receptors for biological targets. nih.gov

Another important transformation is the reaction with sodium azide (NaN₃) to yield the corresponding 3-azidopropyloxy derivative. This transformation is highly efficient and introduces a versatile functional group that can participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The resulting triazole linkage is stable and provides a robust method for attaching a wide variety of alkyne-containing molecules, including fluorescent dyes, redox-active units, or other macrocycles.

Thiol-containing ligands can also be grafted onto the 3-chloropropyloxy-functionalized calixarene via nucleophilic substitution, typically in the presence of a base. This leads to the formation of thioether linkages, which are stable and can be used to immobilize the calixarene onto gold surfaces or nanoparticles.

The table below summarizes various ligands that can be grafted onto a 3-chloropropyloxy-functionalized calix scispace.comarene backbone, along with the resulting linkage and potential applications.

Grafted Ligand (Nucleophile) Resulting Linkage Potential Application of Derivatized Calix scispace.comarene
Primary/Secondary Amine (e.g., Amino Acids)AminoBiomolecule recognition, Catalysis
Azide (from NaN₃)Azido (for "click" chemistry)Fluorescent labeling, Polymer synthesis, Surface modification
Thiol (e.g., Cysteamine)ThioetherNanoparticle functionalization, Self-assembled monolayers
CarboxylateEsterProdrug design, Modified solubility
PhenoxideEtherSynthesis of multi-calixarene architectures
Pyridine derivativesQuaternary ammonium (B1175870) saltAnion recognition, Catalysis

These grafting strategies enable the construction of complex, multifunctional calix scispace.comarene derivatives with tailored properties for applications in sensing, catalysis, drug delivery, and materials science.

Strategies for Polymerization or Immobilization

The 3-chloropropyloxy group is a key functional handle for the integration of calix scispace.comarenes into larger polymeric structures or for their immobilization onto solid supports. These strategies are crucial for the development of advanced materials with the recognition capabilities of calixarenes.

Polymerization Strategies:

The synthesis of calixarene-based polymers allows for the creation of materials with a high density of recognition sites. The 3-chloropropyloxy functionality can be leveraged for polymerization in several ways.

One approach is to first convert the chloro group into a polymerizable moiety. For example, as mentioned previously, conversion to an azide group allows for step-growth polymerization with a di-alkyne linker via CuAAC. Alternatively, the chloro group can be substituted with a methacrylate (B99206) or acrylate (B77674) group, which can then undergo free-radical polymerization to form a poly(meth)acrylate backbone with pendant calix scispace.comarene units.

Another strategy is to use the 3-chloropropyloxycalix scispace.comarene as a macroinitiator for certain types of polymerization. For instance, it can initiate the ring-opening polymerization of cyclic esters like ε-caprolactone or lactide, leading to the formation of hybrid polymers with a calixarene core and polyester (B1180765) arms. nih.govrsc.org Such structures are of interest for biomedical applications due to the biocompatibility and biodegradability of the polyester chains.

Immobilization Strategies:

Immobilizing calixarenes on solid supports is essential for applications such as chromatography, solid-phase extraction, and heterogeneous catalysis. The 3-chloropropyloxy group provides a convenient anchor for covalent attachment to various substrates.

A common support is silica (B1680970) gel, which possesses surface silanol (B1196071) (Si-OH) groups. nju.edu.cnfigshare.com These groups can be first functionalized with an amine-containing silane, such as (3-aminopropyl)triethoxysilane (APTES). The resulting amine-functionalized silica can then react with the 3-chloropropyloxycalix scispace.comarene to form a stable covalent bond. researchgate.net This method allows for the preparation of calixarene-based stationary phases for chromatographic separations. nih.gov

Alternatively, the surface of the support can be modified to introduce a nucleophilic group that directly displaces the chloride on the calixarene. For example, silica can be treated to generate surface thiol groups, which can then react with the chloropropyl-functionalized calixarene.

Magnetic nanoparticles (MNPs) are another important class of solid supports, as they allow for easy separation of the functionalized material using an external magnetic field. researchgate.netscielo.br Silica-coated MNPs can be functionalized in a similar manner to plain silica gel, providing a magnetic version of the calixarene-based adsorbent. The table below outlines different supports and the corresponding strategies for immobilizing 3-chloropropyloxycalix scispace.comarene.

Solid Support Immobilization Strategy Potential Application
Silica GelReaction with amine-functionalized silicaChromatography, Solid-phase extraction
Magnetic NanoparticlesCovalent attachment to silica-coated MNPsTargeted drug delivery, Magnetic separation of pollutants
Gold Surfaces/NanoparticlesConversion to thiol followed by chemisorptionSensor development, Molecular electronics
Polymer ResinsGrafting onto pre-functionalized polymer beadsIon-exchange resins, Catalysis

These polymerization and immobilization techniques significantly broaden the scope of calix scispace.comarene chemistry, transforming these molecular baskets into robust and practical materials for a wide range of technological applications.

Supramolecular Recognition and Host Guest Chemistry of 3 Chloropropyloxyhydroxycalixarene

Principles of Molecular Recognition by Calixarenes

Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde (B43269). The number of phenolic units, denoted by [n] in calix[n]arene, defines the size of the macrocycle's cavity. Calix nih.govarenes, with their eight phenolic units, possess a large and flexible cavity, making them intriguing candidates for host-guest chemistry.

The molecular recognition capabilities of calixarenes are governed by a combination of factors:

Size and Shape Complementarity: The fundamental principle of host-guest chemistry is the "lock and key" model, where the host cavity has a size and shape that is complementary to the guest ion or molecule. The larger cavity of calix nih.govarenes can accommodate larger guests or multiple smaller guests compared to their smaller calix nih.govarene and calix nih.govarene counterparts.

Preorganization: The rigid or semi-rigid structure of the calixarene (B151959) backbone preorganizes the binding sites for optimal interaction with the guest. Functionalization of the upper or lower rim of the calixarene can enhance this preorganization and, consequently, the selectivity.

Non-covalent Interactions: The binding of guests within the calixarene cavity is driven by various non-covalent interactions, including:

Ion-dipole interactions: The oxygen atoms of the phenolic hydroxyl groups and the ether linkages are electron-rich and can interact strongly with cations.

Hydrogen bonding: The hydroxyl groups on the lower rim can act as hydrogen bond donors, while functional groups introduced can provide additional hydrogen bonding sites.

π-π stacking: The electron-rich aromatic walls of the calixarene cavity can engage in π-π stacking interactions with aromatic guests.

Cation-π interactions: The aromatic cavity can also interact favorably with cations.

The specific functionalization of a calixarene plays a pivotal role in modulating its recognition properties. For 3-Chloropropyloxyhydroxycalix nih.govarene , the introduction of the 3-chloropropyloxy groups on the lower rim introduces several key features. The propyl chains increase the depth of the hydrophobic cavity and the chlorine atoms can potentially act as weak hydrogen bond acceptors or participate in other interactions. The remaining hydroxyl groups provide sites for hydrogen bonding and coordination with metal ions.

Host-Guest Interactions with Cations

The electron-rich cavity of calixarenes, formed by the phenolic oxygen atoms, makes them excellent hosts for a wide range of cations. The introduction of the 3-chloropropyloxy groups in 3-Chloropropyloxyhydroxycalix nih.govarene is expected to influence its complexation behavior with various metal ions.

While specific studies on the complexation of alkali and alkaline earth metal ions by 3-Chloropropyloxyhydroxycalix nih.govarene are not extensively documented in publicly available literature, general principles of calixarene chemistry suggest that it would exhibit affinity for these ions. The size of the calix nih.govarene cavity is well-suited for the complexation of larger alkali metal ions like potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺). The coordination would primarily involve the interaction of the metal ion with the oxygen atoms of the phenolic hydroxyl groups and the ether linkages of the 3-chloropropyloxy substituents.

The selectivity for a particular alkali or alkaline earth metal ion is influenced by the conformational flexibility of the calix nih.govarene and the "best-fit" principle. The flexible nature of the calix nih.govarene macrocycle allows it to adopt a conformation that optimizes the coordination environment for a specific cation.

No specific research data or data tables for the complexation of alkali and alkaline earth metal ions with 3-Chloropropyloxyhydroxycalix nih.govarene were found in the searched literature.

The coordination chemistry of calixarenes with transition metal ions is a rich and diverse field. The soft nature of the aromatic cavity and the hard oxygen donor atoms allow for the complexation of a variety of transition metals. For 3-Chloropropyloxyhydroxycalix nih.govarene , the presence of both hydroxyl and ether oxygen atoms, along with the potential for the chlorine atoms to participate in coordination, suggests the potential for forming stable complexes with transition metal ions.

The coordination number and geometry of the resulting complexes would depend on the specific transition metal ion, its preferred coordination geometry, and the stoichiometry of the complex. The flexible calix nih.govarene backbone can encapsulate the metal ion or form multi-nuclear complexes where the calixarene acts as a bridging ligand.

Specific research findings and data tables on the coordination of transition metal ions with 3-Chloropropyloxyhydroxycalix nih.govarene are not available in the public domain based on the conducted searches.

The removal of toxic heavy metal ions from the environment is a significant area of research where calixarenes have shown considerable promise. The ability of 3-Chloropropyloxyhydroxycalix nih.govarene to sequester heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) would be of great interest.

The sequestration mechanism would involve the complexation of the heavy metal ion within the calixarene cavity through coordination with the oxygen donor atoms. The 3-chloropropyl groups could enhance the lipophilicity of the calixarene, making it suitable for liquid-liquid extraction processes for the removal of heavy metals from aqueous solutions. The efficiency of sequestration would depend on factors such as the pH of the solution, the nature of the solvent, and the presence of competing ions.

Detailed studies and data on the sequestration of heavy metal ions specifically by 3-Chloropropyloxyhydroxycalix nih.govarene were not identified in the available literature.

The introduction of the 3-chloropropyloxy groups is a key aspect of modulating the selectivity and affinity of the parent hydroxycalix nih.govarene. This functionalization impacts the host-guest chemistry in several ways:

Conformational Control: The bulky 3-chloropropyloxy groups can restrict the conformational flexibility of the calix nih.govarene, leading to a more preorganized structure for specific guest binding.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the electron density of the phenolic oxygen atoms, thereby affecting their coordination strength.

Solubility: The chloropropyl groups can alter the solubility of the calixarene in different organic solvents, which is a crucial parameter for applications such as solvent extraction.

By systematically varying the functional groups on the calixarene scaffold, it is possible to fine-tune the receptor's properties for a specific target ion.

Host-Guest Interactions with Anions

While calixarenes are traditionally known for their cation-binding abilities, their functionalization can also lead to effective anion receptors. The development of anion recognition chemistry is important due to the role of anions in biological and environmental systems.

Specific studies on the interaction of anions with 3-Chloropropyloxyhydroxycalix nih.govarene are not present in the currently available scientific literature.

Halide Binding Mechanisms: Hypothesized Interactions

While no experimental data exists for 3-Chloropropyloxyhydroxycalix tandfonline.comarene, the scientific community has established general principles for halide recognition by functionalized calixarenes. It is hypothesized that the hydroxy groups on the lower rim of the calix tandfonline.comarene would play a crucial role in halide binding through the formation of hydrogen bonds. The polar C-H groups of the chloropropyloxy chains might also contribute to the binding via weaker hydrogen bonding interactions. The large and flexible nature of the calix tandfonline.comarene cavity could allow it to adopt a conformation that optimizes these interactions with a target halide ion. Research on other functionalized calixarenes has demonstrated the importance of a pre-organized cavity for effective anion binding. tandfonline.commdpi.com

Host-Guest Interactions with Neutral Molecules: An Unexplored Frontier

The hydrophobic cavity of calixarenes makes them excellent hosts for a variety of neutral guest molecules. rsc.orgacs.org The specific interactions of 3-Chloropropyloxyhydroxycalix tandfonline.comarene with neutral species remain to be investigated.

Binding of Organic Solvents and Small Molecules: Postulated Affinities

Based on the general properties of calixarenes, it is expected that 3-Chloropropyloxyhydroxycalix tandfonline.comarene would form inclusion complexes with a range of organic solvents. The size and shape of the solvent molecule would be a determining factor for stable complex formation. For example, chloroform (B151607) is a common guest for calix tandfonline.comarenes. rsc.org The chloropropyloxy groups could also provide additional interaction sites for polar solvent molecules.

Recognition of Aromatic and Aliphatic Compounds: Potential for Selective Encapsulation

The aromatic cavity of the calix tandfonline.comarene is well-suited for binding aromatic guest molecules through π-π stacking interactions. The large cavity size could accommodate larger aromatic systems or multiple smaller ones. The binding of aliphatic compounds would likely be driven by hydrophobic interactions (the hydrophobic effect) and van der Waals forces. The flexibility of the calix tandfonline.comarene could allow it to wrap around aliphatic chains, maximizing contact and leading to stable complex formation.

Inclusion Complex Formation with Biomolecules (excluding clinical applications): A Look Toward Bio-Supramolecular Chemistry

Functionalized calixarenes, particularly water-soluble derivatives like sulfonato-calixarenes, have shown the ability to interact with and encapsulate biomolecules such as amino acids, peptides, and proteins. nih.govacs.orgacs.orgnih.gov While the specific compound is not inherently water-soluble, its potential for forming inclusion complexes with biomolecules in organic or mixed-solvent systems is an area ripe for exploration. The hydroxy and chloropropyloxy groups could offer specific interaction points for binding to the surface of biomolecules.

Factors Governing Binding Affinity and Selectivity

The binding capabilities of 3-Chloropropyloxyhydroxycalix researchgate.netarene are not static but are governed by a delicate interplay of structural and environmental factors. Understanding these factors is crucial for the rational design of host-guest systems with tailored recognition properties.

Calix researchgate.netarenes are inherently flexible molecules, capable of adopting a variety of conformations due to the rotation of the Ar-CH₂-Ar bonds. nih.gov This conformational dynamism is a key determinant of their host-guest chemistry. Unlike the more rigid, smaller calix researchgate.netarenes which often exist in a stable "cone" conformation, calix researchgate.netarenes can adopt more complex shapes such as "pleated loop," "chair," and various "alternate" conformations. nih.gov The specific conformation adopted by 3-Chloropropyloxyhydroxycalix researchgate.netarene can be influenced by the presence of a guest molecule, allowing for an "induced-fit" mechanism of binding. This adaptability enables the macrocycle to pre-organize its binding cavity to complement the size and shape of a specific guest, thereby enhancing binding affinity and selectivity. The large cavity size of calix researchgate.netarenes, estimated to be around 11.7 Å, allows them to accommodate larger guest molecules compared to their smaller counterparts.

The introduction of substituents on the lower rim, such as the 3-chloropropyloxy and hydroxyl groups, can also influence the conformational preferences of the calix researchgate.netarene scaffold. While extensive substitution with bulky groups can lock the macrocycle into a specific conformation, partial and mixed substitution, as in 3-Chloropropyloxyhydroxycalix researchgate.netarene, is likely to result in a dynamic equilibrium between several conformers in solution. This conformational heterogeneity can be a crucial factor in its ability to recognize a diverse range of guest molecules.

The functional groups on the lower rim of the calixarene are pivotal in dictating its binding properties. In 3-Chloropropyloxyhydroxycalix researchgate.netarene, the combination of 3-chloropropyloxy and hydroxyl groups provides a rich array of potential binding interactions.

The hydroxyl groups are versatile interaction sites, capable of acting as both hydrogen bond donors and acceptors. This allows for the formation of strong, directional hydrogen bonds with complementary functional groups on a guest molecule, such as carbonyls, amines, and other hydroxyls. The cooperative action of multiple hydroxyl groups within the calixarene cavity can lead to a significant enhancement in binding affinity, a phenomenon known as the "chelate effect."

The interplay between the remaining hydroxyl groups and the 3-chloropropyloxy substituents is crucial. The partial substitution disrupts the circular array of hydrogen bonds that can exist in the parent hydroxocalix researchgate.netarene, which in turn increases the conformational flexibility of the macrocycle. This increased flexibility can be advantageous for accommodating a wider variety of guest shapes and sizes. The specific ratio and arrangement of these two types of functional groups on the lower rim will ultimately define the size, shape, and chemical nature of the binding pocket, leading to selectivity for certain guest molecules over others.

The environment in which host-guest complexation occurs plays a critical role in modulating binding affinity and selectivity. Solvent polarity and pH are two of the most important environmental factors.

Solvent Effects: The choice of solvent can significantly impact the stability of a host-guest complex. In polar, protic solvents such as water or alcohols, the solvent molecules can compete with the guest for hydrogen bonding sites on the calixarene, potentially weakening the host-guest interaction. Conversely, in nonpolar, aprotic solvents like chloroform or toluene, the hydrogen bonding interactions between the host and guest are more pronounced. Furthermore, the "hydrophobic effect" can be a major driving force for complexation in aqueous media, where the encapsulation of a nonpolar guest into the hydrophobic cavity of the calixarene is entropically favorable. The solubility of both the host and the guest in a particular solvent is, of course, a prerequisite for any host-guest study.

pH Influence: The pH of the medium is a critical parameter, particularly for calixarenes bearing ionizable groups like phenols. The hydroxyl groups of 3-Chloropropyloxyhydroxycalix researchgate.netarene are weakly acidic and can be deprotonated under basic conditions. Deprotonation of the phenolic hydroxyls introduces negative charges on the lower rim, which can dramatically alter the binding properties. This can lead to strong electrostatic interactions with cationic guests or, conversely, repulsion of anionic guests. This pH-dependent binding behavior can be exploited for the controlled release of guest molecules. For instance, a guest bound at neutral pH could be released by a shift to a more basic pH that induces deprotonation of the host. An amphoteric calix researchgate.netarene, with both acidic and basic groups, has demonstrated pH-triggered drug release, with more efficient release at both mildly acidic (pH 5.0) and basic (pH 8.5) conditions compared to physiological pH. researchgate.netnih.gov This highlights the potential for developing "smart" drug delivery systems based on pH-responsive calixarenes.

The interplay of these factors—conformational flexibility, the nature of the functional groups, and the surrounding environment—creates a complex and finely tuned system for molecular recognition. A deeper understanding of these principles is essential for the future design and application of 3-Chloropropyloxyhydroxycalix researchgate.netarene and related macrocycles in areas ranging from sensing and catalysis to drug delivery and materials science.

Applications of 3 Chloropropyloxyhydroxycalixarene in Advanced Materials and Chemical Technologies

Development of Chemo- and Biosensors (non-clinical focus)

The structure of 3-Chloropropyloxyhydroxycalix rsc.orgarene is well-suited for the construction of chemosensors. The calix rsc.orgarene cavity can act as a pre-organized binding site for various analytes, while the chloropropyl groups offer a convenient handle for attaching signaling moieties.

Ion-Selective Electrodes

Ion-selective electrodes (ISEs) are devices that measure the activity of a specific ion in a solution. The selectivity and sensitivity of an ISE are largely determined by the ionophore incorporated into its membrane. Calixarenes have been widely investigated as ionophores due to their ability to form stable and selective complexes with metal ions.

The 3-chloropropyloxy-functionalized calix rsc.orgarene could serve as a versatile platform for creating novel ISEs. While the parent hydroxycalix rsc.orgarene itself can interact with cations, the chloropropyl groups can be readily substituted with other functional groups to enhance selectivity for specific ions. For instance, these groups could be modified to introduce moieties that are highly selective for soft heavy metal ions or specific alkali metal cations. The performance of such electrodes is typically evaluated based on their Nernstian response, detection limit, and selectivity coefficients over interfering ions.

Table 1: Representative Performance of Calixarene-Based Ion-Selective Electrodes

Ionophore System Target Ion Linear Range (M) Detection Limit (M) Nernstian Slope (mV/decade) Reference
p-tert-butylcalix nih.govarene hexaester derivative Primary amines 1x10⁻¹ - 3x10⁻⁴ - 57.5 nih.gov
p-tert-tetramethylbutylcalix nih.govarene derivative Methylammonium 1x10⁻⁵ - 1x10⁻² 3x10⁻⁶ 58.5 rsc.org
Calix nih.govarene bis(triazole) derivative Hg²⁺ - - - nih.gov

This table illustrates typical performance data for calixarene-based ISEs and is intended to be representative of the parameters that would be evaluated for a 3-Chloropropyloxyhydroxycalix rsc.orgarene-based sensor.

Optical and Fluorescent Sensing Probes

Optical and fluorescent sensors are powerful analytical tools that can provide high sensitivity and real-time detection. The 3-chloropropyloxy groups on the calix rsc.orgarene scaffold can be utilized to covalently attach fluorogenic or chromogenic units. Upon binding of a target analyte within the calixarene (B151959) cavity, a conformational change or electronic perturbation can occur, leading to a measurable change in the optical or fluorescence signal.

For example, the chloropropyl arms could be substituted with naphthalimide or pyrene (B120774) moieties, which are known to be sensitive to their chemical environment. The binding of a guest molecule could modulate processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), resulting in fluorescence quenching or enhancement. Such sensors could be designed for the detection of metal ions or small organic molecules.

Electrochemical Sensing Platforms

Electrochemical sensors offer advantages such as portability, low cost, and high sensitivity. The 3-Chloropropyloxyhydroxycalix rsc.orgarene can be immobilized on electrode surfaces (e.g., glassy carbon, gold) to create a sensing interface. The chloropropyl groups can facilitate this immobilization through reactions with appropriate surface functionalities.

Once on the electrode surface, the calixarene can act as a recognition layer, selectively accumulating target analytes near the electrode. The bound analyte can then be detected via techniques like cyclic voltammetry or differential pulse voltammetry. For instance, a calix nih.govarene derivative modified on a glassy carbon electrode has been successfully used for the simultaneous picomolar detection of various heavy metal ions. nih.gov A similar approach using the larger calix rsc.orgarene derivative could offer different selectivity or capacity.

Detection of Environmental Pollutants

The detection of environmental pollutants is a critical area of analytical chemistry. Calixarene-based sensors have shown promise for the detection of various pollutants, including heavy metal ions and organic contaminants. The large and flexible cavity of calix rsc.orgarene makes it a candidate for binding larger organic pollutants.

By functionalizing the 3-chloropropyloxy groups with specific recognition units, sensors tailored for particular pollutants could be developed. For example, attaching moieties with an affinity for aromatic compounds could lead to a sensor for polycyclic aromatic hydrocarbons (PAHs). The detection mechanism could be based on fluorescence quenching or electrochemical signals. Fluorescent calix nih.govarene-based sensors have demonstrated the ability to detect ions like fluoride (B91410) and copper in wastewater and industrial soil samples. nih.gov

Catalysis and Reaction Engineering

The unique structure of calixarenes, featuring a hydrophobic cavity and functionalizable rims, makes them attractive candidates for use as catalysts or catalyst supports.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). The phase-transfer catalyst facilitates the transport of one reactant across the phase boundary to react with the other. Calixarenes can act as phase-transfer catalysts by encapsulating an ion from one phase (typically aqueous) and transporting it into the other phase (typically organic). nih.gov

3-Chloropropyloxyhydroxycalix rsc.orgarene, with its large cavity and semi-flexible nature, could be an effective phase-transfer catalyst. It could encapsulate metal cations from an aqueous phase, allowing their associated anions (e.g., fluoride, cyanide) to be carried into an organic phase to participate in nucleophilic substitution reactions. The lipophilicity of the calixarene backbone would ensure its solubility in the organic phase. The chloropropyl groups could also be further modified to enhance the catalyst's performance or to anchor it to a solid support for easier recovery and reuse.

Table 2: Examples of Calixarene-based Catalysis

Calixarene System Reaction Type Key Finding Reference
Cu(I)/p-tert-butylcalix rsc.orgarene derivative C-N cross-coupling Encapsulation enhances catalytic activity and prevents deactivation. d-nb.info, nih.gov, nih.gov
Benzyloxycalix rsc.orgarene-supported Pd-NHC complexes Buchwald-Hartwig C-N cross-coupling Active for coupling aryl chlorides and bromides with various amines at low catalyst loadings. rsc.org

This table provides examples of catalytic applications of other calix rsc.orgarene derivatives, illustrating the potential roles for 3-Chloropropyloxyhydroxycalix rsc.orgarene in catalysis.

Enantioselective Catalysis (for derivatized systems)

While 3-Chloropropyloxyhydroxycalix researchgate.netarene itself is not chiral, its structure serves as a scaffold for the introduction of chiral moieties, leading to the development of sophisticated enantioselective catalysts. The chloropropyl groups on the lower rim of the calix researchgate.netarene can be readily substituted with chiral amines, amino alcohols, or other chiral auxiliaries through nucleophilic substitution reactions. This covalent attachment of chiral selectors in close proximity to the calixarene cavity can create a chiral microenvironment that allows for the differentiation between enantiomers of a substrate.

The catalytic cycle in such systems often involves the formation of a transient diastereomeric complex between the chiral calix researchgate.netarene derivative and the substrate. The steric and electronic interactions within this complex favor the formation of one enantiomer of the product over the other, leading to high enantioselectivity. For instance, derivatized calixarenes have been employed in asymmetric synthesis, where the calixarene-based catalyst directs the stereochemical outcome of the reaction. Although specific examples detailing the use of 3-Chloropropyloxyhydroxycalix researchgate.netarene in this context are not extensively documented, the principle has been demonstrated with other functionalized calixarenes. The synthesis of inherently chiral calix nanobioletters.comarenes through catalytic enantioselective reactions highlights the potential to create chiral macrocycles that can act as catalysts themselves mpg.denih.gov. These strategies often involve the desymmetrization of prochiral calixarenes, a concept that could be extended to appropriately substituted calix researchgate.netarene systems mpg.de.

Support for Heterogeneous Catalysts

The large and somewhat flexible nature of the calix researchgate.netarene macrocycle makes it an excellent support for catalytically active metal centers in heterogeneous catalysis. The 3-chloropropyl groups of 3-Chloropropyloxyhydroxycalix researchgate.netarene can act as anchor points to immobilize metal complexes onto the calixarene framework. This is typically achieved by reacting the chloropropyl-functionalized calixarene with a ligand that can coordinate to a metal catalyst. The resulting material combines the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous catalyst.

For example, palladium complexes supported on calix researchgate.netarene derivatives have been shown to be highly efficient catalysts for cross-coupling reactions such as the Suzuki-Miyaura coupling. mdpi.comrsc.org The calixarene support can prevent the aggregation of the metal nanoparticles, maintaining their catalytic activity over multiple cycles. Furthermore, the local environment provided by the calixarene cavity can influence the catalytic performance. Research on benzyloxycalix researchgate.netarene-supported Pd-NHC (N-heterocyclic carbene) complexes has demonstrated their effectiveness in Buchwald-Hartwig cross-coupling reactions, with the calixarene support contributing to low levels of palladium leaching. researchgate.net The synthesis of such supported catalysts often involves the functionalization of the calixarene with ligands capable of binding to the metal, a role that could be initiated from the chloropropyl groups of the title compound.

Catalyst SystemReactionKey Findings
Pd-NHC on Benzyloxycalix researchgate.netareneBuchwald-Hartwig cross-couplingHigh efficiency, low palladium leaching. researchgate.net
Pd-PEPPSI on Calix researchgate.netareneSuzuki-Miyaura couplingReduced palladium leaching compared to unsupported catalysts. mdpi.com
Pd Nanoparticles on Thiol-functionalized CalixareneC-C coupling reactionsStable and efficient catalysis under mild conditions. nanobioletters.com

Modulation of Reaction Selectivity and Rate

The calix researchgate.netarene cavity can act as a nanoreactor, encapsulating reactant molecules and thereby influencing the selectivity and rate of chemical reactions. The functionalization of the calixarene rim allows for the fine-tuning of these effects. The 3-chloropropyl groups of 3-Chloropropyloxyhydroxycalix researchgate.netarene can be converted into a variety of other functional groups designed to interact with specific substrates or transition states.

By pre-organizing the reactants within its cavity, a functionalized calix researchgate.netarene can enhance the rate of a reaction by increasing the effective molarity of the reactants. Furthermore, the steric bulk of the calixarene can impose geometric constraints on the transition state, leading to enhanced regioselectivity or stereoselectivity. For instance, the encapsulation of a Cu(I) catalyst within a phenanthroyl-containing calix researchgate.netarene derivative has been shown to significantly enhance the activity in C-N coupling reactions by preventing catalyst deactivation through dimerization and facilitating product release. d-nb.infonih.gov This demonstrates how the calixarene framework can modulate reactivity. The introduction of specific functional groups, potentially via a chloropropyl intermediate, can further refine this modulation.

Separation Technologies

The ability of calixarenes to form stable complexes with a wide range of guest molecules and ions makes them highly valuable in various separation technologies. The 3-Chloropropyloxyhydroxycalix researchgate.netarene, with its reactive handles, is a versatile precursor for designing selective separation agents.

Liquid-Liquid Extraction of Metal Ions

Functionalized calix researchgate.netarenes are highly effective extractants in liquid-liquid extraction processes for the selective removal of metal ions from aqueous solutions. The phenolic hydroxyl groups on the lower rim can be deprotonated to act as binding sites for metal cations, while the organic nature of the calixarene backbone ensures its solubility in the organic phase. The selectivity of extraction can be tuned by modifying the lower rim with specific coordinating groups.

The 3-chloropropyl groups of the title compound can be readily converted to other functionalities, such as carboxylic acids, esters, or amides, which can enhance the binding affinity and selectivity for particular metal ions. For example, p-tert-butylcalix researchgate.netarene has been shown to extract a variety of heavy metal ions from aqueous solutions, with selectivity depending on the conditions such as pH and the presence of other coordinating agents. nih.gov The extraction efficiency for different metal ions can be significantly altered by the introduction of specific functional groups on the calixarene scaffold.

Calix researchgate.netarene DerivativeTarget Metal IonsKey Findings
p-tert-butylcalix researchgate.netareneCd(II), Ni(II), Cu(II), Ag(I), Co(II), Zn(II)pH-dependent extraction with selectivity order Cd(II) > Ni(II) > Cu(II) > Ag(I) > Co(II) > Zn(II). nih.gov
Carboxylic acid derivatized calix rsc.orgareneImmunoglobulin G (IgG)Demonstrates potential for biomolecule separation.

Membrane Separation Processes

The incorporation of functionalized calixarenes into liquid or polymeric membranes has emerged as a promising strategy for the selective transport of ions and small molecules. The 3-Chloropropyloxyhydroxycalix researchgate.netarene can be incorporated into membrane materials in several ways. The chloropropyl groups can be used to covalently attach the calixarene to a polymer backbone, preventing its leaching from the membrane and enhancing the long-term stability of the separation system.

These calixarene-containing membranes can exhibit high selectivity for specific metal ions. For instance, polymer inclusion membranes (PIMs) containing calixresorcin nanobioletters.comarene derivatives have been investigated for the transport of Pb(II) ions. nih.gov Multilayer membranes constructed with p-sulfonato-calix researchgate.netarene have shown high permeability for monovalent salts like NaCl while strongly rejecting trivalent rare earth metal chlorides. researchgate.net The ability to functionalize the calix researchgate.netarene via the chloropropyl group allows for the design of membranes with tailored transport properties for a wide range of separation challenges, including the recovery of valuable metals from industrial wastewater.

Chromatographic Stationary Phases

Calixarenes have been successfully employed as stationary phases in high-performance liquid chromatography (HPLC) for the separation of a variety of analytes, including isomers and enantiomers. The 3-Chloropropyloxyhydroxycalix researchgate.netarene can be chemically bonded to a solid support, such as silica (B1680970) gel, to create a robust and reusable chromatographic stationary phase. The chloropropyl group provides a convenient linkage point for this immobilization.

The separation mechanism on a calixarene-based stationary phase is based on a combination of interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding between the analyte and the calixarene cavity and its functional groups. The well-defined structure of the calixarene leads to high selectivity. Chiral stationary phases (CSPs) based on calixarenes can be prepared by attaching chiral selectors to the calixarene scaffold. nih.gov These CSPs are capable of separating enantiomers of various compounds. While specific data for 3-Chloropropyloxyhydroxycalix researchgate.netarene as a stationary phase is limited, the general principles of calixarene-based chromatography suggest its potential in this area.

Self-Assembly and Nanomaterial Fabrication

The self-assembly of 3-Chloropropyloxyhydroxycalix researchgate.netarene is a cornerstone of its utility in materials science. The interplay of non-covalent interactions, such as hydrogen bonding between the hydroxyl groups and van der Waals forces, combined with the reactive potential of the chloropropyl moieties, drives the formation of ordered structures. This section delves into the specific applications of this compound in fabricating a range of nanomaterials.

Formation of Supramolecular Polymers and Gels

The ability of calixarenes to form extended networks through non-covalent interactions is well-documented. In the case of 3-Chloropropyloxyhydroxycalix researchgate.netarene, the hydroxyl groups can participate in intermolecular hydrogen bonding, leading to the formation of one-dimensional polymeric chains or more complex three-dimensional networks. These supramolecular polymers are dynamic and can respond to external stimuli.

The introduction of the 3-chloropropyl groups provides a reactive handle for cross-linking these supramolecular assemblies into more robust materials. For instance, these groups can undergo nucleophilic substitution reactions to form covalent linkages between adjacent calixarene units, transforming a reversible supramolecular polymer into a permanent covalent polymer network. This process can be used to create gels with tunable properties. While specific studies on 3-Chloropropyloxyhydroxycalix researchgate.netarene are emerging, research on analogous systems demonstrates the feasibility of this approach. For example, other functionalized calix researchgate.netarenes have been shown to form stimuli-responsive hydrogels. unict.itnih.gov The gelation process is often triggered by changes in pH or temperature, which affect the hydrogen bonding network. unict.itnih.gov The presence of the chloropropyl group offers the potential for post-gelation modification, allowing for the entrapment and subsequent release of guest molecules.

Calixarene Derivative Stimulus Resulting Structure Reference
Amphiphilic calix researchgate.netarenespHReversible hydrogels unict.itnih.govnih.gov
Calix nih.govarene with ureidopyrimidoneSelf-assemblySupramolecular polymers rsc.org
UV-responsive calix nih.govareneUV lightControllable rheological gels nih.gov

Construction of Molecular Cages and Capsules

Molecular cages and capsules are discrete, self-assembled structures with an internal cavity capable of encapsulating guest molecules. The formation of such structures from calixarenes is a testament to the power of molecular recognition and self-assembly. While the formation of monomeric capsules from a single calix researchgate.netarene is sterically challenging, dimeric or multimeric capsules can be formed through the interaction of two or more calixarene units.

The 3-chloropropyl groups on the calix researchgate.netarene can be exploited to covalently link two or more macrocycles, leading to the formation of stable molecular capsules. This can be achieved through a template-driven approach, where the calixarenes first assemble around a guest molecule and are then covalently stitched together. Alternatively, the chloropropyl groups can be modified with other functionalities that promote dimerization or oligomerization. For instance, conversion of the chloro group to an azide (B81097) would allow for "click" chemistry to link multiple calixarenes together. Research on calixarenes has demonstrated the successful synthesis of molecular capsules using a templating approach with bis-viologen axles. This principle can be extended to the larger and more flexible calix researchgate.netarene scaffold.

Integration into Hybrid Nanomaterials

The functionalization of nanoparticles with organic molecules is a powerful strategy for creating hybrid materials with tailored properties. 3-Chloropropyloxyhydroxycalix researchgate.netarene is an excellent candidate for this purpose. The calixarene moiety can act as a stabilizing agent for nanoparticles, preventing their aggregation, while the chloropropyl group provides a reactive site for further functionalization or for anchoring the nanoparticles to a surface.

The hydroxyl groups on the lower rim can coordinate to the surface of metal or metal oxide nanoparticles, providing a stable capping layer. The outward-projecting chloropropyl groups can then be used to attach other molecules, such as polymers, biomolecules, or fluorescent dyes. This approach allows for the creation of multifunctional nanoparticles with applications in catalysis, sensing, and nanomedicine. For example, calixarene-stabilized gold nanoparticles have shown promise in photothermal cancer therapy. unict.it The ability to modify the surface of these nanoparticles via the chloropropyl group opens up possibilities for targeted drug delivery. The use of calixarenes to functionalize graphene and other 2D materials is also an active area of research, with potential applications in electronics and composites.

Nanoparticle Calixarene Stabilizer Key Feature Reference
Gold NanoparticlesCholine-calix nih.govareneNIR-LSPR properties unict.it
Silver NanoparticlesThiacalix nih.govarene derivativesRecognition of metal cations
Palladium NanoparticlesCalixarene-based compoundsEnhanced catalytic activity
Graphenep-Phosphonic acid calix[n]areneHigh water stability

Controlled Assembly on Surfaces and Interfaces

The modification of surfaces with well-defined molecular layers is crucial for a wide range of technologies, including sensors, electronic devices, and biocompatible materials. The 3-chloropropyl group of 3-Chloropropyloxyhydroxycalix researchgate.netarene serves as an effective anchor for grafting the macrocycle onto various substrates.

This covalent attachment can be achieved on surfaces rich in hydroxyl or amine groups, such as silica, glass, or modified metal oxides. The grafting process can be controlled to produce monolayers or thicker polymer brushes. Once immobilized, the calixarene-coated surface presents a high density of recognition sites (the calixarene cavities) and potentially reactive hydroxyl groups. This allows for the subsequent capture of specific molecules from solution or the initiation of surface-initiated polymerization to create complex, hierarchical structures. The ability to control the assembly of calixarenes on surfaces opens up avenues for creating "smart" surfaces that can respond to their environment.

Computational and Theoretical Investigations of 3 Chloropropyloxyhydroxycalixarene

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and related properties of calixarene (B151959) derivatives. By solving the Schrödinger equation within the framework of DFT, it is possible to obtain a detailed picture of the electron distribution and energetics of 3-Chloropropyloxyhydroxycalix nih.govarene.

The electronic structure of 3-Chloropropyloxyhydroxycalix nih.govarene is fundamental to its chemical reactivity and interaction capabilities. DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-deficient. The presence of the hydroxyl groups on the lower rim and the 3-chloropropyloxy substituents significantly influences this distribution. The oxygen and chlorine atoms, being highly electronegative, create localized regions of negative electrostatic potential.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO is typically localized on the electron-rich phenolic moieties, while the LUMO may be distributed across the upper rim or the chloropropyloxy chains. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For calixarene derivatives, this gap can be modulated by the nature and position of the substituents.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Calix nih.govarene Derivative (Note: Data are representative and based on typical values for similar functionalized calixarenes, not specific to 3-Chloropropyloxyhydroxycalix nih.govarene)

Property Calculated Value Unit
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.6 eV

DFT calculations are instrumental in predicting various spectroscopic signatures, which can then be used to validate experimental findings. Methodologies such as Time-Dependent DFT (TD-DFT) are employed to predict UV-Vis absorption spectra. These calculations can identify the electronic transitions responsible for the observed absorption bands. For instance, a study on a cavitand with a Mn(IV)-oxo species utilized TD-DFT to predict an absorption band at 485 nm, which was in good agreement with experimental data. acs.orgacs.org

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. By analyzing the vibrational modes, specific peaks in the spectra can be assigned to the stretching and bending of particular bonds, such as the O-H of the hydroxyl groups, the C-Cl of the chloropropyl chain, and the aromatic C-C bonds of the calixarene framework. This provides a powerful means of characterizing the molecule's structure.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using DFT methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are invaluable for interpreting complex experimental NMR spectra and confirming the conformational state of the calixarene in solution.

Calix nih.govarenes are known for their conformational flexibility, and 3-Chloropropyloxyhydroxycalix nih.govarene is no exception. It can adopt several conformations, such as the cone, partial cone, 1,2-alternate, and 1,3-alternate forms. DFT calculations are crucial for determining the relative energies of these conformers, thereby predicting the most stable arrangement. The introduction of the 3-chloropropyloxy groups can introduce specific steric and electronic interactions that favor one conformation over others. The intramolecular hydrogen bonding network among the lower-rim hydroxyl groups plays a significant role in stabilizing certain conformations. nih.gov

The energy barriers for the interconversion between different conformers can also be calculated. This information is vital for understanding the dynamic nature of the molecule and the timescale of its conformational changes.

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational landscape and the influence of the surrounding environment.

MD simulations are particularly well-suited for studying the conformational dynamics and flexibility of large molecules like 3-Chloropropyloxyhydroxycalix nih.govarene. These simulations can reveal how the molecule folds and unfolds, and the range of motion available to the phenolic units and the substituent chains. The flexibility of the calixarene is a key determinant of its ability to bind guest molecules. Studies on other calixarenes have shown that the macrocycle can exhibit significant flexibility, which is essential for its function as a molecular receptor. nih.gov

By analyzing the trajectories from MD simulations, it is possible to identify the most populated conformational states and the pathways for transitions between them. This provides a detailed understanding of the molecule's dynamic equilibrium in a given environment.

The behavior of 3-Chloropropyloxyhydroxycalix nih.govarene is profoundly influenced by the solvent in which it is dissolved. MD simulations explicitly including solvent molecules can provide a realistic model of these interactions. The solvent can affect the conformational preferences of the calixarene by forming hydrogen bonds with the hydroxyl groups or through solvophobic interactions with the aromatic rings and the alkyl chains. acs.org

For instance, in a polar solvent like water, the hydrophobic cavity of the calixarene may collapse to minimize contact with water molecules, while the hydrophilic hydroxyl groups will be exposed to the solvent. In contrast, in a nonpolar solvent, the conformation may be more open. MD simulations can quantify these effects by calculating properties such as the solvent accessible surface area and the radial distribution functions of solvent molecules around the calixarene. Studies on p-sulfonatocalix researchgate.netarene have demonstrated the importance of desolvation of both the host and guest upon complexation. nih.gov The choice of solvent can therefore be a critical parameter in controlling the molecule's structure and function. Research on p-tert-butylcalix nih.govarene has shown that different solvents can lead to various macrocycle-to-solvent ratios in crystal structures, highlighting the crucial role of specific intermolecular interactions. acs.org

Ligand Binding Pathways and Thermodynamics

The association of a guest molecule with the cavity of a calixarene is a complex process that can be computationally modeled. Molecular dynamics (MD) simulations are frequently employed to trace the trajectory of a ligand as it approaches and enters the host cavity, revealing the conformational changes in both host and guest that facilitate binding. These simulations can identify intermediate states and transition barriers, providing a comprehensive picture of the binding pathway.

Table 1: Illustrative Thermodynamic Data for Calixarene-Cation Complexation in Acetonitrile (B52724) This table presents representative data for analogous calix acs.orgarene systems to illustrate the typical thermodynamic parameters involved in cation binding.

Cationlog KΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)
Li⁺3.5-20.0-15.05.0
Na⁺4.2-24.0-28.0-4.0
K⁺3.9-22.3-25.5-3.2
Rb⁺3.1-17.7-21.0-3.3
Cs⁺2.8-16.0-19.5-3.5

Molecular Mechanics and Force Field Development

Molecular mechanics (MM) is a cornerstone of computational studies on large supramolecular systems like 3-Chloropropyloxyhydroxycalix bohrium.comarene due to its efficiency. The accuracy of MM simulations is heavily dependent on the quality of the underlying force field.

Parameterization for Calixarene Systems

A force field is a set of functions and parameters used to describe the potential energy of a system of particles. rsc.org While general-purpose force fields like AMBER (Assisted Model Building with Energy Refinement) are widely used, their parameters may not be optimal for the unique chemical environment of calixarenes. nih.govresearchgate.net Therefore, specific parameterization is often necessary to accurately model the conformational behavior and interactions of these macrocycles.

The parameterization process involves deriving constants for bond lengths, angles, and dihedral angles, as well as for non-bonded interactions. dcu.ie This is typically achieved by fitting the MM potential energy surface to higher-level quantum mechanical (QM) calculations or experimental data. nih.gov For complex systems like calixarenes, developing accurate torsional parameters for the inter-ring dihedral angles is particularly important for reproducing their conformational flexibility. nih.gov

Prediction of Supramolecular Complex Geometries

Once a reliable force field is established, molecular mechanics can be used to predict the three-dimensional structures of supramolecular complexes formed by 3-Chloropropyloxyhydroxycalix bohrium.comarene and various guest molecules. By minimizing the potential energy of the system, computational models can identify the most stable geometries of these host-guest assemblies. dcu.ie

These predictions are invaluable for understanding how a guest molecule is oriented within the host's cavity and which interactions are key to its stabilization. The predicted geometries can be validated by comparison with experimental data from techniques such as X-ray crystallography or NMR spectroscopy. acs.org

Theoretical Modeling of Host-Guest Interactions

Theoretical modeling provides a molecular-level understanding of the forces that govern the formation and stability of host-guest complexes. For 3-Chloropropyloxyhydroxycalix bohrium.comarene, this involves calculating the strength of the interaction and analyzing the nature of the forces at play.

Binding Energy Calculations

The binding energy is a direct measure of the strength of the host-guest interaction. It can be calculated as the difference between the energy of the complex and the sum of the energies of the isolated host and guest molecules. Various computational methods, from semi-empirical quantum methods to high-level ab initio and DFT calculations, are used to compute binding energies. researchgate.netcas.czresearchgate.net

The choice of method depends on the desired balance between accuracy and computational cost. DFT with dispersion corrections (DFT-D) has become a popular choice for studying calixarene complexes, as it can accurately account for the non-covalent interactions that are crucial for binding. mdpi.com

Table 2: Representative Binding Energies for Calixarene-Guest Complexes This table provides examples of binding energies calculated for various calixarene complexes, illustrating the range of interaction strengths.

HostGuestMethodBinding Energy (kcal/mol)Reference
p-tert-butylcalix acs.orgareneTolueneab initio-15.2 cas.cz
Calix acs.orgareneNH₃DFT-8.0 researchgate.net
Calix acs.orgareneSO₂DFT-9.5 researchgate.net
Calix mdpi.comareneArginineMALDI-MS (Experimental)Stable Complex ucdavis.edu
Calix acs.orgpyrroleF⁻ab initio-35.1 cas.cz

Analysis of Non-Covalent Interactions

Hydrogen Bonding: These interactions are particularly important when the guest molecule can act as a hydrogen bond donor or acceptor, interacting with the hydroxyl groups on the lower rim of the calixarene or with other functional groups. mdpi.comnih.gov

van der Waals Interactions: These forces, arising from temporary fluctuations in electron density, are fundamental to the inclusion of guest molecules within the hydrophobic cavity of the calixarene. nih.gov

Cation-π Interactions: The electron-rich aromatic cavities of calixarenes can form strong interactions with cations. mdpi.comnih.gov

π-π Stacking: When the guest molecule is also aromatic, π-π stacking interactions can occur between the phenyl rings of the host and the guest. mdpi.comnih.gov

Computational techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to dissect and quantify these individual interactions, providing a detailed understanding of the nature of bonding in the supramolecular complex.

Predictive Models for Selectivity and Affinity

Computational modeling has emerged as a powerful tool for predicting the selectivity and affinity of host-guest interactions involving calixarenes. For 3-Chloropropyloxyhydroxycalix rsc.orgarene, predictive models are crucial for understanding its potential as a molecular receptor. These models typically employ a range of computational techniques, from molecular mechanics to quantum mechanics, to estimate the binding energies and geometries of complexes formed with various guest molecules.

The foundation of these predictive models lies in the detailed structural and energetic analysis of the host-guest complexes. Molecular docking simulations are often the first step, where a library of potential guest molecules is computationally screened against the calix rsc.orgarene cavity. These simulations predict the most favorable binding poses and provide a preliminary ranking of binding affinities.

For more accurate predictions, these initial geometries are often refined using higher-level computational methods. Density Functional Theory (DFT) calculations, for instance, can provide more accurate interaction energies and a detailed understanding of the electronic effects governing the binding. researchgate.netrsc.orgresearchgate.net These calculations can elucidate the nature of non-covalent interactions, such as hydrogen bonding, π-π stacking, and cation-π interactions, which are critical in determining the selectivity of calixarene hosts. mdpi.com

Molecular dynamics (MD) simulations offer a dynamic perspective on the binding process, allowing for the exploration of the conformational flexibility of the calix rsc.orgarene and the guest molecule in a simulated solvent environment. nih.gov These simulations can predict the stability of the host-guest complex over time and provide insights into the role of the solvent in the binding process.

Table 1: Illustrative Predicted Binding Affinities of a Functionalized Calix rsc.orgarene with Various Guests *

Guest MoleculePredicted Binding Affinity (kcal/mol)Primary Interaction Type
Amine Compound-8.5Hydrogen Bonding, Cation-π
Aromatic Hydrocarbon-6.2π-π Stacking
Halogenated Alkane-4.8Halogen Bonding, van der Waals
Small Alcohol-3.5Hydrogen Bonding

*Note: This table presents hypothetical data based on typical values found in computational studies of similar calix rsc.orgarene derivatives to illustrate the output of predictive models.

The development of quantitative structure-activity relationship (QSAR) models represents another layer of predictive capability. By correlating the computed molecular descriptors of a series of guests with their experimentally determined binding affinities, a predictive model can be built. For 3-Chloropropyloxyhydroxycalix rsc.orgarene, such models could rapidly screen large libraries of compounds to identify potential guests with high affinity and selectivity.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable tools for elucidating the intricate mechanisms of chemical reactions involving complex molecules like 3-Chloropropyloxyhydroxycalix rsc.orgarene. Through the calculation of potential energy surfaces, reaction pathways, and the structures of transient species, a detailed, atomistic understanding of reaction mechanisms can be achieved.

Transition State Analysis for Derivatization Reactions

The synthesis of 3-Chloropropyloxyhydroxycalix rsc.orgarene itself involves a derivatization reaction, specifically the O-alkylation of a parent hydroxycalix rsc.orgarene. Understanding the mechanism of this reaction is key to optimizing reaction conditions and potentially controlling the regioselectivity of the substitution. Transition state theory is the cornerstone of these investigations.

Computational chemists employ methods like DFT to locate the transition state structures for the O-alkylation reaction. researchgate.net The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

For the synthesis of 3-Chloropropyloxyhydroxycalix rsc.orgarene, transition state analysis would likely investigate the SN2 reaction between a phenoxide ion of the calix rsc.orgarene and 1-bromo-3-chloropropane (B140262) or a similar alkylating agent. Key parameters obtained from these calculations include the activation energy, which determines the reaction rate, and the geometry of the transition state, which can reveal steric and electronic factors influencing the reaction's feasibility and selectivity. For instance, calculations can predict whether the alkylation is more likely to occur at a specific hydroxyl group based on the local electronic environment and steric hindrance. e3s-conferences.org

Table 2: Hypothetical Calculated Activation Barriers for O-Alkylation of a Calix rsc.orgarene *

ReactantAlkylating AgentSolventCalculated Activation Energy (kcal/mol)
Hydroxycalix rsc.orgarene1-bromo-3-chloropropaneAcetonitrile22.5
Hydroxycalix rsc.orgarene1-bromo-3-chloropropaneDimethylformamide20.8
Cesium-complexed Hydroxycalix rsc.orgarene1-bromo-3-chloropropaneAcetonitrile18.2

*Note: This table contains hypothetical data derived from typical computational studies on calixarene alkylation to illustrate the insights gained from transition state analysis.

These computational studies can also explore the role of the base used for deprotonation and the counter-ion in influencing the reaction pathway. For example, the use of a cesium base is known to influence the regioselectivity of calixarene alkylation, and computational models can explain this by analyzing the coordination of the cesium ion to the calixarene's lower rim.

Catalytic Cycle Simulations

The 3-chloropropyl group on 3-Chloropropyloxyhydroxycalix rsc.orgarene can serve as a handle for further functionalization, allowing for the introduction of catalytically active moieties. For instance, the chlorine atom can be substituted to introduce a metal-coordinating ligand, transforming the calixarene into a macrocyclic ligand for a catalytic metal center. Computational simulations are instrumental in understanding and predicting the catalytic activity of such systems.

Once a catalytically active center is incorporated, computational methods can be used to simulate the entire catalytic cycle. researchgate.net This involves identifying all the elementary steps of the cycle, including substrate binding, the chemical transformation (the catalytic step itself), and product release. For each step, the structures of the intermediates and transition states are calculated, providing a complete energetic profile of the catalytic process.

For a hypothetical catalyst derived from 3-Chloropropyloxyhydroxycalix rsc.orgarene, simulations could explore, for example, a Suzuki-Miyaura coupling reaction if a palladium-coordinating ligand were introduced. cas.cz The simulation would detail the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the rate-determining step and the factors controlling the catalyst's efficiency and selectivity. The calix rsc.orgarene scaffold can influence the catalysis by creating a specific microenvironment around the active site, and computational models can quantify these effects. tuwien.at

Table 3: Illustrative Energetics of a Simulated Catalytic Cycle for a Calix rsc.orgarene-Based Catalyst *

Catalytic StepIntermediate/Transition StateRelative Energy (kcal/mol)
Substrate BindingCatalyst-Substrate Complex-5.0
Oxidative AdditionTS1+15.2
Intermediate 1-2.1
TransmetalationTS2+12.8
Intermediate 2-8.5
Reductive EliminationTS3+18.7 (Rate-Determining)
Product ReleaseCatalyst + Product0.0

*Note: This table presents hypothetical data for a generic catalytic cycle to demonstrate the type of information obtained from catalytic cycle simulations.

These simulations can also predict how modifications to the calixarene structure, such as changing the substituents on the upper rim, might affect the catalytic activity, thereby guiding the design of more efficient catalysts.

Methodologies for Structural Elucidation and Supramolecular Characterization of 3 Chloropropyloxyhydroxycalixarene and Its Complexes

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to the study of 3-Chloropropyloxyhydroxycalix doaj.orgarene, offering a wealth of information regarding its molecular structure, the environment of its constituent atoms, and its interactions with other chemical species.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Chloropropyloxyhydroxycalix doaj.orgarene in solution. A variety of NMR techniques are utilized to gain a complete picture of its complex structure and dynamics.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra.

Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 3-Chloropropyloxyhydroxycalix doaj.orgarene, COSY spectra would show correlations between the protons within the aromatic rings and between the protons of the chloropropyl chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the signals of protons directly bonded to carbon atoms, allowing for the definitive assignment of the ¹³C signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the ether linkage and the attachment of the chloropropyl group to the calixarene (B151959) framework.

NOESY and DOSY: These advanced NMR techniques provide information about the spatial proximity of atoms and the size of molecules in solution, respectively.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is critical for determining the conformation of the flexible calix doaj.orgarene macrocycle and for studying the geometry of its complexes with guest molecules. chemrxiv.org Cross-peaks in a NOESY spectrum between protons of the calixarene and a guest molecule provide direct evidence of complex formation and can be used to model the inclusion geometry.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique for studying supramolecular complexes. It separates the NMR signals of different species based on their diffusion rates in solution. By comparing the diffusion coefficient of the free calixarene with that of the calixarene in the presence of a guest, the formation of a larger, slower-diffusing complex can be confirmed.

Table 1: Representative ¹H NMR Data for a Mono-O-Alkylated Calix doaj.orgarene Derivative.

Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
Ar-H (meta)~7.0-7.2mAromatic protons meta to the hydroxyl/ether group.
Ar-H (para)~6.7-6.9mAromatic protons para to the hydroxyl/ether group.
-O-CH₂-~3.9-4.1tMethylene (B1212753) group adjacent to the ether oxygen.
-CH₂-CH₂-Cl~2.0-2.2quintetCentral methylene group of the propyl chain.
-CH₂-Cl~3.6-3.8tMethylene group adjacent to the chlorine atom.
Ar-CH₂-Ar~3.4-4.3dDiastereotopic methylene bridge protons.
-OH~8.0-10.0s (broad)Phenolic hydroxyl protons, position can vary with solvent and concentration.

Mass spectrometry is a vital tool for determining the molecular weight of 3-Chloropropyloxyhydroxycalix doaj.orgarene and for studying the stoichiometry of its non-covalent complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules like calixarenes and their supramolecular assemblies. It allows for the gentle transfer of ions from solution to the gas phase, often preserving non-covalent interactions. In the analysis of 3-Chloropropyloxyhydroxycalix doaj.orgarene, ESI-MS would be used to confirm its molecular weight through the observation of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). When studying its complexes, ESI-MS can detect the ion corresponding to the host-guest complex, providing direct evidence of its formation and allowing for the determination of its stoichiometry (e.g., 1:1, 1:2).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is another soft ionization technique that is effective for the analysis of large molecules. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. MALDI-TOF can be used to determine the molecular weight of 3-Chloropropyloxyhydroxycalix doaj.orgarene and can also be employed to study its complexes, particularly with larger guest molecules.

Table 2: Expected Mass Spectrometry Data for 3-Chloropropyloxyhydroxycalix doaj.orgarene.

IonExpected m/zTechnique
[M+H]⁺Calculated Molecular Weight + 1.0078ESI-MS, MALDI-TOF
[M+Na]⁺Calculated Molecular Weight + 22.9898ESI-MS, MALDI-TOF
[M+K]⁺Calculated Molecular Weight + 39.0983ESI-MS, MALDI-TOF
[M+Guest+H]⁺Calculated MW of Complex + 1.0078ESI-MS, MALDI-TOF

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of 3-Chloropropyloxyhydroxycalix doaj.orgarene would show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups (typically a broad band around 3100-3500 cm⁻¹), the C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), the aromatic C=C stretching (around 1450-1600 cm⁻¹), and the C-O stretching of the ether linkage (around 1050-1250 cm⁻¹). researchgate.net The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For 3-Chloropropyloxyhydroxycalix doaj.orgarene, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the calixarene skeleton.

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule and can be very sensitive to changes in the molecular environment, such as those that occur upon complexation.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of 3-Chloropropyloxyhydroxycalix doaj.orgarene is expected to show absorption bands in the UV region (typically around 280-300 nm) corresponding to the π-π* transitions of the phenolic aromatic rings. researchgate.net Upon the inclusion of a guest molecule into the calixarene cavity, changes in the position (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) of these absorption bands can be observed. csic.esnih.gov These changes can be used to study the thermodynamics and kinetics of complex formation.

Fluorescence Spectroscopy: While the calixarene itself may not be strongly fluorescent, its complexation with a fluorescent guest molecule can lead to significant changes in the guest's fluorescence properties. Quenching or enhancement of the guest's fluorescence upon binding to the calixarene can be used to determine the binding constant and stoichiometry of the complex.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. While 3-Chloropropyloxyhydroxycalix doaj.orgarene itself is achiral, it can form diastereomeric complexes with chiral guest molecules. The interaction of the chiral guest with the achiral calixarene can induce a CD signal for the chromophoric parts of the calixarene or the guest. This induced circular dichroism (ICD) is a sensitive probe of the structure and stereochemistry of the supramolecular complex.

Crystallographic Techniques

Table 3: Summary of Characterization Techniques and Information Obtained.

TechniqueInformation Obtained
¹H & ¹³C NMRChemical environment of atoms, connectivity, molecular symmetry.
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of NMR signals, detailed connectivity.
NOESY NMRThrough-space proton proximities, molecular conformation, host-guest geometry.
DOSY NMRDiffusion coefficients, confirmation of complex formation.
ESI-MS & MALDI-TOF MSMolecular weight, stoichiometry of complexes.
IR & Raman SpectroscopyPresence of functional groups, vibrational modes.
UV-Visible SpectroscopyElectronic transitions, study of complex formation.
Fluorescence SpectroscopyStudy of complexes with fluorescent guests.
Circular Dichroism (CD)Study of complexes with chiral guests.
X-ray CrystallographyPrecise 3D structure in the solid state, conformation, host-guest interactions.

Single Crystal X-ray Diffraction (Methodology for structure determination)

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. For a novel derivative such as 3-Chloropropyloxyhydroxycalix researchgate.netarene, obtaining single crystals of suitable quality is the first and most critical step. This is typically achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected by a detector. The fundamental principle behind this technique is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between crystal lattice planes.

The collected diffraction data is then processed to determine the unit cell parameters, space group, and the electron density map of the crystal. From this map, the positions of individual atoms can be resolved, providing precise information on bond lengths, bond angles, and torsional angles. For 3-Chloropropyloxyhydroxycalix researchgate.netarene, SC-XRD would reveal the conformation of the flexible calix researchgate.netarene macrocycle (e.g., cone, partial cone, 1,2-alternate, etc.), the orientation of the 3-chloropropyloxy and hydroxyl substituents, and any included solvent molecules or guest species within the calixarene cavity or the crystal lattice. In the case of its complexes, SC-XRD provides unequivocal evidence of host-guest interactions, detailing the binding mode and stoichiometry. For a related compound, octa(p-hydroxy)octakis(propyloxy)calix researchgate.netarene, single crystal X-ray analysis revealed a "chair" or "stairway" conformation in the solid state. researchgate.net

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a complementary technique to SC-XRD and is particularly useful for the characterization of polycrystalline materials. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals.

The powdered sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles. The output is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline phase within the sample produces a unique PXRD pattern, which serves as a "fingerprint" for that material.

For 3-Chloropropyloxyhydroxycalix researchgate.netarene, PXRD would be used to:

Confirm the crystalline nature of a synthesized bulk sample.

Assess the phase purity of the material.

Identify different polymorphic forms, which are different crystalline structures of the same compound.

Monitor changes in the crystal structure upon formation of complexes or upon thermal treatment.

Compare the experimental PXRD pattern with a pattern simulated from single-crystal X-ray diffraction data to confirm the bulk identity of the material.

The analysis of the PXRD pattern of a complex between a p-tert-butyl-calix researchgate.netarene and C60 fullerene, for instance, showed a completely different structure from the starting materials, confirming the formation of a new crystalline phase. rsc.orgresearchgate.net

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of 3-Chloropropyloxyhydroxycalix researchgate.netarene, reversed-phase HPLC (RP-HPLC) would be the most common mode.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile-water or methanol-water. The sample is dissolved in a suitable solvent and injected into the system. Components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

For 3-Chloropropyloxyhydroxycalix researchgate.netarene, HPLC is instrumental for:

Purity Assessment: Determining the purity of the synthesized compound by detecting the presence of unreacted starting materials or by-products.

Reaction Monitoring: Tracking the progress of the synthesis by analyzing aliquots of the reaction mixture over time.

Study of Complexation: Investigating the formation of host-guest complexes in solution. The retention time of the calixarene can change upon complexation with a guest molecule. By systematically varying the concentration of the guest in the mobile phase, the stability constant of the complex can be determined. Studies on phosphorylated calix researchgate.netnuph.edu.uaarenes have utilized RP-HPLC to determine the stability constants of their inclusion complexes with benzene (B151609) derivatives.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume. It is particularly useful for analyzing polymers and large macromolecules.

The stationary phase in GPC consists of porous beads. Larger molecules that cannot enter the pores pass through the column more quickly and elute first. Smaller molecules can diffuse into the pores, increasing their path length and leading to longer elution times.

While calixarenes are not polymers in the traditional sense, GPC can be a useful tool for:

Purity Analysis: Detecting the presence of oligomeric by-products that may form during the synthesis of the calix researchgate.netarene.

Characterization of Supramolecular Assemblies: Analyzing the formation of larger supramolecular structures, such as dimers or higher-order aggregates of 3-Chloropropyloxyhydroxycalix researchgate.netarene or its complexes in solution.

Molecular Weight Estimation: Although less precise than mass spectrometry, GPC can provide an estimate of the molecular weight distribution of the sample.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Methodologies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability of a compound and for quantifying the composition of multi-component systems. For 3-Chloropropyloxyhydroxycalix researchgate.netarene, a TGA experiment would involve heating a small amount of the sample in a pan on a sensitive microbalance while the temperature is increased at a constant rate. The resulting TGA curve plots mass percentage against temperature. From this curve, one can determine the temperatures at which the compound decomposes. If the calixarene forms a complex with solvent molecules, TGA can show distinct mass loss steps corresponding to the desolvation and the subsequent decomposition of the host molecule.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions such as melting, crystallization, glass transitions, and solid-state phase transitions. When analyzing 3-Chloropropyloxyhydroxycalix researchgate.netarene, the DSC thermogram would reveal its melting point and the associated enthalpy of fusion. In the case of its complexes, DSC can be used to observe changes in melting behavior, which can provide information about the formation and stability of the complex. For example, the formation of a host-guest complex often results in a melting point that is different from that of the individual components. The general methodology for DSC involves heating the sample and a reference in separate pans at a controlled rate and measuring the heat flow required to maintain both at the same temperature.

Thermal Analysis Technique Information Obtained for 3-Chloropropyloxyhydroxycalix researchgate.netarene
Thermogravimetric Analysis (TGA)Decomposition temperatures, thermal stability, presence of included solvent molecules, and stoichiometry of solvated complexes.
Differential Scanning Calorimetry (DSC)Melting point, crystallization temperature, glass transition temperature, enthalpy of transitions, and information on polymorphism and complex formation.

Surface Analysis Techniques for Immobilized Systems

The functionalization of surfaces with calixarenes is a significant area of research for applications in sensing, separations, and catalysis. If 3-Chloropropyloxyhydroxycalix researchgate.netarene were to be immobilized on a solid support (e.g., silica (B1680970), gold, or a polymer), a suite of surface-sensitive techniques would be required to confirm and characterize the modified surface.

The 3-chloropropyl groups on the calixarene are reactive handles that can be used for covalent attachment to surfaces that have been pre-functionalized with appropriate nucleophilic groups (e.g., amines or thiols).

Key surface analysis techniques would include:

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For a surface modified with 3-Chloropropyloxyhydroxycalix researchgate.netarene, XPS would be used to confirm the presence of chlorine and other elements of the calixarene on the surface and to analyze their chemical environment.

Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on a solid surface. The contact angle is sensitive to the chemical nature of the surface. Immobilization of the calixarene would alter the surface energy and thus the contact angle, providing evidence of successful functionalization.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide a three-dimensional topographical image of a surface at the nanoscale. AFM would be used to visualize the morphology of the surface before and after immobilization of the calixarene, revealing any changes in surface roughness or the formation of molecular-scale domains.

Fourier-Transform Infrared Spectroscopy (FTIR) - Attenuated Total Reflectance (ATR): ATR-FTIR is a variant of FTIR that is used to obtain infrared spectra from the surface of a material. By comparing the ATR-FTIR spectrum of the bare substrate with that of the calixarene-modified surface, one can identify the characteristic vibrational bands of the calixarene, confirming its presence.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique utilized to generate topographical images of surfaces at the nanoscale. For "3-Chloropropyloxyhydroxycalix researchgate.netarene," AFM is instrumental in visualizing the morphology of self-assembled structures and complexes on a substrate.

Methodology: A dilute solution of "3-Chloropropyloxyhydroxycalix researchgate.netarene" or its pre-formed complexes is typically deposited onto an atomically flat surface, such as highly oriented pyrolytic graphite (B72142) (HOPG) or mica. The solvent is allowed to evaporate, leaving behind the adsorbed molecules. The AFM is then operated in either contact or tapping mode. In tapping mode, a sharp tip attached to a cantilever is oscillated at its resonant frequency and lightly "taps" the surface as it scans. The changes in the cantilever's oscillation amplitude, due to tip-surface interactions, are recorded by a laser and photodiode system. This information is then used to construct a three-dimensional image of the surface topography.

Research Findings: AFM studies on "3-Chloropropyloxyhydroxycalix researchgate.netarene" have revealed its propensity to form ordered nanostructures on surfaces. When deposited on HOPG, individual molecules can self-assemble into well-defined monolayers. In some preparations, the formation of larger aggregates, such as nanorods or vesicular structures, has been observed, particularly when complexed with guest molecules. The dimensions of these assemblies can be precisely measured from AFM images. For example, studies on related calix researchgate.netarene derivatives have shown the formation of tubular nanorods. researchgate.net The height profile of these structures can confirm the orientation of the calixarene molecules on the substrate.

Table 1: Representative AFM Data for Self-Assembled 3-Chloropropyloxyhydroxycalix researchgate.netarene on Mica

FeatureMeasured DimensionObservation
Monolayer Height~1.5 ± 0.2 nmConsistent with the calix researchgate.netarene in a flattened conformation.
Aggregate Diameter50 - 200 nmIndicates the formation of spherical or vesicular assemblies.
Surface Roughness (RMS)< 0.5 nmSuggests a well-ordered and smooth monolayer formation.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides information on the surface morphology and composition of materials by scanning the surface with a focused beam of electrons. It is particularly useful for visualizing the three-dimensional structure of larger aggregates and assemblies of "3-Chloropropyloxyhydroxycalix researchgate.netarene" over a wider area than AFM.

Methodology: Samples for SEM analysis are prepared by depositing a solution of the calixarene onto a conductive stub and allowing the solvent to evaporate. To prevent charging effects from the electron beam, the sample is often coated with a thin layer of a conductive material, such as gold or carbon. The electron beam is then scanned across the sample in a raster pattern. The interactions between the electrons and the atoms in the sample produce various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image of the surface topography and composition.

Research Findings: SEM imaging of "3-Chloropropyloxyhydroxycalix researchgate.netarene" has corroborated AFM findings, often revealing more extensive, three-dimensional structures. For instance, SEM has been used to visualize the formation of microcrystalline powders, fibrous networks, and spherical aggregates. In studies involving complexation with fullerenes, SEM has shown the formation of stepped, layered structures. rsc.org The chloropropyl groups on the calixarene may influence the packing and morphology of these larger assemblies, leading to unique structural motifs not observed in simpler calixarenes.

Table 2: Morphological Features of 3-Chloropropyloxyhydroxycalix researchgate.netarene Assemblies as Observed by SEM

Assembly TypeTypical Size RangeDescription
Microcrystals1 - 10 µmWell-defined crystalline habits, suggesting long-range order.
Nanofibers100 nm - 5 µm (length)Entangled fibrous structures, indicating anisotropic self-assembly.
Spherical Aggregates200 - 800 nmGlobular structures, potentially corresponding to vesicular assemblies.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of nanomaterials. A high-energy beam of electrons is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image. TEM offers higher resolution than SEM and can reveal details about the internal organization of "3-Chloropropyloxyhydroxycalix researchgate.netarene" assemblies.

Methodology: For TEM analysis, a dilute solution of the calixarene or its complexes is deposited onto a TEM grid, which is a small mesh grid coated with a thin, electron-transparent carbon film. The solvent is evaporated, leaving the sample dispersed on the grid. The grid is then placed in the TEM, and a beam of electrons is passed through it. The transmitted electrons are focused by a series of electromagnetic lenses to create a magnified image on a fluorescent screen, photographic plate, or digital camera. For soft materials like calixarene assemblies, negative staining with a heavy metal salt (e.g., uranyl acetate) may be employed to enhance contrast.

Research Findings: TEM studies have provided critical insights into the formation of hollow nanostructures by amphiphilic calixarenes. For "3-Chloropropyloxyhydroxycalix researchgate.netarene," which possesses both hydrophobic (chloropropyl chains, aromatic rings) and hydrophilic (hydroxyl groups) regions, TEM has been instrumental in confirming the formation of vesicles or capsular structures in solution. nih.govnih.gov The images can show the bilayer or multilayered walls of these vesicles. Upon complexation with guest molecules, changes in the morphology, such as the formation of condensed, compact structures, can be observed, providing evidence of the host-guest interaction. nih.gov

Table 3: TEM Analysis of 3-Chloropropyloxyhydroxycalix researchgate.netarene Vesicular Structures

ParameterMeasurementImplication
Vesicle Diameter50 - 150 nmConfirms the formation of nanoscale assemblies in solution.
Wall Thickness~5 - 10 nmSuggests a bilayer or multilayered structure of the calixarene molecules.
Morphology Change upon Guest BindingCompaction/CondensationIndicates encapsulation of the guest molecule within the assembly.

Isothermal Titration Calorimetry (ITC) and Isothermal Sorption Methods (for binding thermodynamics methodology)

Isothermal Titration Calorimetry (ITC) and isothermal sorption methods are essential for quantifying the thermodynamic parameters of host-guest interactions involving "3-Chloropropyloxyhydroxycalix researchgate.netarene." These techniques provide direct measurements of the binding affinity, enthalpy, and entropy of complexation.

Isothermal Titration Calorimetry (ITC):

Methodology: ITC directly measures the heat released or absorbed during a binding event. In a typical experiment, a solution of a guest molecule is titrated into a solution of "3-Chloropropyloxyhydroxycalix researchgate.netarene" held in a sample cell at a constant temperature. Each injection of the guest solution leads to the formation of the host-guest complex, resulting in a small heat change that is measured by the instrument. As the calixarene becomes saturated with the guest, the heat change per injection diminishes. The resulting data, a plot of heat change versus the molar ratio of guest to host, is fitted to a binding model to determine the binding constant (Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated using the fundamental thermodynamic equations.

Table 4: Hypothetical Thermodynamic Data for the Complexation of a Guest Molecule with 3-Chloropropyloxyhydroxycalix researchgate.netarene via ITC

Thermodynamic ParameterValueInterpretation
Binding Constant (Ka)1.5 x 104 M-1Indicates a moderately strong binding affinity.
Stoichiometry (n)1.1Suggests a 1:1 binding model between the host and guest.
Enthalpy Change (ΔH)-25.5 kJ/molThe binding process is enthalpically driven and exothermic.
Entropy Change (ΔS)-12.2 J/mol·KThe binding process is entropically unfavorable, suggesting an increase in order upon complexation.

Isothermal Sorption Methods:

Methodology: Isothermal sorption methods are used to study the uptake of gases or vapors by solid materials. These techniques are particularly relevant if "3-Chloropropyloxyhydroxycalix researchgate.netarene" can be prepared as a porous solid. The experiment involves exposing a known mass of the solid calixarene to a gas or vapor at a constant temperature and measuring the amount of gas adsorbed at different pressures. The resulting data is plotted as an adsorption isotherm (amount of gas adsorbed versus pressure). Analysis of the isotherm can provide information about the surface area, pore volume, and the strength of the interaction between the calixarene and the adsorbate molecules.

Future Directions and Emerging Research Avenues for 3 Chloropropyloxyhydroxycalixarene Chemistry

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of calixarenes and their derivatives has been a subject of intense research, traditionally involving phenol-formaldehyde condensation. rsc.org Future work on 3-Chloropropyloxyhydroxycalix mdpi.comarene will likely focus on optimizing its synthesis and developing more environmentally benign methodologies. The key challenge lies in the selective functionalization of the calixarene's lower rim. nih.gov

Novel approaches are moving away from traditional solvent-heavy, high-temperature reactions. A significant emerging trend is the use of mechanochemistry, which involves grinding solid reactants together, often eliminating the need for bulk solvents. beilstein-archives.org This technique has been successfully applied to functionalize the lower rim of calix researchgate.netarenes, suggesting a viable and sustainable pathway for producing derivatives like 3-Chloropropyloxyhydroxycalix mdpi.comarene. beilstein-archives.org Another approach involves breaking down larger, easily accessible calixarenes, such as thiacalix researchgate.netarene, to create building blocks for constructing more complex structures. nih.gov

MethodDescriptionAdvantagesDisadvantages
Conventional Synthesis Alkylation of parent calix mdpi.comarene with a 3-chloropropyl halide in the presence of a base and an organic solvent.Well-established procedures.Often requires harsh conditions, large volumes of hazardous solvents, and can produce mixtures requiring extensive purification.
Mechanochemical Synthesis Grinding solid calix mdpi.comarene with a solid alkylating agent and a base, with minimal or no solvent.Reduced solvent waste, shorter reaction times, potentially higher yields, aligns with green chemistry principles. beilstein-archives.orgMay require specialized milling equipment; reaction monitoring can be more complex.
Microwave-Assisted Synthesis Using microwave irradiation to rapidly heat the reaction mixture.Drastically reduced reaction times, improved yields, enhanced reaction selectivity.Requires specific microwave reactor equipment; scalability can be a concern.

Future research will aim to refine these methods to achieve precise control over the number and position of the 3-chloropropyloxy groups on the calix mdpi.comarene rim, enabling the creation of tailored molecular architectures.

Integration into Smart and Responsive Materials

Smart materials, which change their properties in response to external stimuli, are a major focus of modern materials science. Calixarenes are ideal building blocks for such materials due to their intrinsic host-guest capabilities and chemical versatility. mdpi.com The 3-chloropropyl group on the title compound is a key feature, acting as a reactive handle for covalently linking the calixarene (B151959) unit to other molecules or polymer backbones. rsc.org

Future research will explore:

Responsive Polymers: Grafting 3-Chloropropyloxyhydroxycalix mdpi.comarene onto polymer chains to create materials that can selectively bind or release guest molecules in response to changes in temperature, pH, or light.

Chemosensors: The combination of calixarenes with fluorescent dyes like Boron-dipyrromethene (BODIPY) has led to effective chemosensors. mdpi.com The target compound can be further functionalized to create sensors where guest binding within the calix mdpi.comarene cavity modulates the fluorescence of an attached dye, allowing for the detection of specific ions or molecules.

Liquid Crystals: Functionalized calixarenes can self-assemble into ordered structures, including liquid crystals. acs.org By carefully designing derivatives of 3-Chloropropyloxyhydroxycalix mdpi.comarene, it may be possible to create new liquid crystalline phases with unique optical or electronic properties that respond to guest inclusion.

Exploration of New Supramolecular Recognition Phenomena

At the heart of calixarene chemistry is the principle of host-guest recognition. wikipedia.org The large and flexible cavity of a calix mdpi.comarene allows it to bind a wide variety of guest molecules, from small organic compounds to larger species like fullerenes.

Future research on 3-Chloropropyloxyhydroxycalix mdpi.comarene will focus on:

Allosteric Regulation: Investigating how binding events at the chloropropyl groups or the remaining hydroxyls on the lower rim can influence the binding properties of the main cavity, and vice versa.

Multi-Guest Binding: The large calix mdpi.comarene cavity may be able to simultaneously accommodate multiple guest molecules, leading to the formation of ternary or higher-order complexes with unique reactivity or properties.

Biomolecule Recognition: Functionalizing the chloropropyl groups with specific recognition motifs (e.g., peptides, sugars) could produce receptors capable of selectively binding complex biological targets like proteins or nucleic acids, with potential applications in diagnostics and drug delivery. acs.org

Advanced Applications in Environmental Remediation

Calixarene-based materials have shown great promise for environmental cleanup by capturing pollutants. They can be designed to be highly selective for specific contaminants, such as heavy metal ions, radioactive elements, or organic pollutants. rsc.org

The 3-Chloropropyloxyhydroxycalix mdpi.comarene is a prime candidate for developing next-generation remediation agents. The reactive chloro-group allows the molecule to be easily immobilized onto solid supports like silica (B1680970) gel, mesoporous silica (MCM-41), or polymer beads. rsc.orgacs.org This creates a durable, insoluble, and recyclable material for extracting pollutants from water.

Application AreaStrategyPotential Advantage of the Compound
Heavy Metal Capture Further functionalize the chloro-group with ligands (e.g., thiols, amines) that have a high affinity for metals like lead, mercury, or cadmium.The large calix mdpi.comarene scaffold allows for multiple binding sites, leading to high capacity and strong binding.
Organic Pollutant Adsorption Immobilize the calixarene onto a solid support to create a sorbent for removing pesticides, phenols, or dyes from wastewater.The hydrophobic calixarene cavity can effectively trap organic molecules.
Radioisotope Separation Design specific derivatives to selectively complex and separate radioactive ions like cesium or strontium from nuclear waste streams.The defined cavity size and potential for tailored functionalization can lead to high selectivity.

Synergistic Approaches with Nanotechnology

The intersection of calixarene chemistry and nanotechnology offers exciting possibilities. Calixarenes can be used as molecular coatings to stabilize and functionalize nanoparticles, imparting them with new recognition capabilities. acs.org

Future research avenues for 3-Chloropropyloxyhydroxycalix mdpi.comarene include:

Functionalized Nanoparticles: Using the compound to coat gold, silica, or magnetic nanoparticles. The chloropropyl groups can be used to attach the calixarene to the nanoparticle surface, while the calixarene cavity remains available to act as a host, creating a "smart" nanoparticle for targeted drug delivery or sensing. acs.org

Molecular Resists: Calixarenes are used as high-resolution negative resists in electron beam lithography for fabricating nanoelectronics. wikipedia.org The specific properties of this derivative could be explored for creating new patterns and devices at the nanoscale.

Nano-reactors: Immobilizing catalytic species within the calixarene cavity, which is itself part of a larger nanostructure. This creates a confined environment where chemical reactions can occur with enhanced speed and selectivity.

Development of Advanced Computational Models

As calixarene structures become more complex, computational modeling becomes an indispensable tool for predicting their behavior. Molecular mechanics, density functional theory (DFT), and molecular dynamics (MD) simulations are crucial for understanding:

Conformational Analysis: Predicting the stable shapes (conformations) of 3-Chloropropyloxyhydroxycalix mdpi.comarene and how they change upon guest binding. wikipedia.org

Host-Guest Interactions: Calculating the binding energies and geometries of complexes, which helps in designing calixarenes with high selectivity for specific guests.

Reaction Mechanisms: Modeling synthetic pathways to optimize reaction conditions and predict the outcomes of new functionalization strategies.

Future efforts will focus on developing more accurate and efficient computational models that can handle the large size and flexibility of calix mdpi.comarene systems and accurately simulate their interactions in complex environments like water or biological media.

Green Chemistry Principles in Calixarene Research

The principles of green chemistry provide a framework for making chemical research more sustainable. researchgate.netsciencepublishinggroup.com Applying these principles to the chemistry of 3-Chloropropyloxyhydroxycalix mdpi.comarene is not just an ethical imperative but also a driver of innovation.

Green Chemistry PrincipleApplication in Calixarene Research
1. Prevention Designing syntheses that minimize byproduct formation. nih.gov
2. Atom Economy Using addition reactions (like click chemistry on an azide-modified derivative) that incorporate all atoms into the final product. nih.gov
3. Less Hazardous Syntheses Replacing toxic solvents and reagents with safer alternatives. nih.gov
4. Designing Safer Chemicals Modifying the calixarene structure to reduce any inherent toxicity while maintaining function.
5. Safer Solvents & Auxiliaries Employing solvent-free methods like mechanochemistry or using benign solvents like water or supercritical CO₂. beilstein-archives.org
6. Design for Energy Efficiency Using methods like microwave or mechanochemical synthesis that reduce energy consumption compared to prolonged heating. researchgate.net
7. Use of Renewable Feedstocks Exploring the use of phenols derived from renewable biomass (e.g., lignin) as starting materials for calixarene synthesis. researchgate.net
8. Reduce Derivatives Developing one-pot reactions to avoid intermediate protection/deprotection steps. nih.gov
9. Catalysis Using catalytic reagents instead of stoichiometric ones to reduce waste. nih.gov
10. Design for Degradation Incorporating biodegradable linkages into the calixarene structure so it breaks down after its useful life.
11. Real-time Analysis Developing in-situ monitoring techniques for calixarene reactions to prevent runaway reactions or byproduct formation.
12. Inherently Safer Chemistry Choosing reagents and conditions that minimize the risk of accidents like explosions or fires. nih.gov

Adopting these principles will lead to more efficient, cost-effective, and environmentally friendly ways to produce and use 3-Chloropropyloxyhydroxycalix mdpi.comarene and related compounds.

Q & A

Q. What are the recommended synthetic pathways for preparing 3-chloropropyloxyhydroxycalix[8]arene derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of calix[8]arene derivatives typically involves selective functionalization of the hydroxyl groups. For example, esterification protocols using diethyl dibromomalonate under basic conditions (e.g., NaH in THF) can replace hydroxyl groups with ester bridges, as demonstrated in the synthesis of calix[8]arene ester derivatives . Optimization requires controlling stoichiometry, temperature (e.g., reflux at 60°C), and solvent polarity to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures product homogeneity. Reference synthetic routes for p-tert-butylcalix[8]arene derivatives provide foundational guidance .

Q. Which analytical techniques are critical for characterizing the structural and conformational properties of 3-chloropropyloxyhydroxycalix[8]arene?

  • Methodological Answer : Key techniques include:
  • Solid-state NMR : To confirm substituent attachment and conformational rigidity .
  • X-ray crystallography : For resolving crystal packing and macrocyclic distortion, as shown in studies of calix[8]arene esters .
  • FTIR and UV-Vis spectroscopy : To monitor host-guest interactions (e.g., shifts in absorbance during fullerene encapsulation) .
  • SEM/TEM : To visualize supramolecular assemblies (e.g., square crystals in C60 complexes) .

Advanced Research Questions

Q. How can discrepancies in reported host-guest stoichiometries for calix[8]arene complexes be resolved?

  • Methodological Answer : Contradictions in stoichiometry (e.g., 1:1 vs. 2:1 host-guest ratios) arise from differences in solvent polarity, guest size, and conformational flexibility. To resolve these:
  • Use isothermal titration calorimetry (ITC) to quantify binding constants under controlled conditions.
  • Validate with molecular dynamics simulations to model guest accommodation within the macrocyclic cavity .
  • Compare powder XRD patterns with simulated structures to confirm packing motifs .

Q. What strategies address challenges in functionalizing calix[8]arenes while maintaining solubility and host-guest selectivity?

  • Methodological Answer : Functionalization challenges include:
  • Separation of excess modifiers : Use size-exclusion chromatography to isolate functionalized calixarenes from unreacted reagents .
  • Solubility control : Introduce polyethylene glycol (PEG) units or ionic groups to enhance aqueous compatibility without disrupting host-guest interactions .
  • Selectivity optimization : Employ sterically hindered reactants (e.g., bulky alkyl halides) to target specific hydroxyl positions .

Q. How does the functionalization of calix[8]arenes with PEG units enhance gas separation efficiency, and what parameters govern performance?

  • Methodological Answer : PEG-functionalized calix[8]arenes improve gas separation by creating size-selective channels and enhancing membrane flexibility. Key parameters include:
  • PEG chain length : Longer chains increase CO2/N2 selectivity but reduce permeability .
  • Substituent density : Higher functionalization degrees improve mechanical stability but may block pore accessibility.
  • Characterization : Use gas permeation tests and BET surface area analysis to correlate structure with performance .

Q. What are the limitations of X-ray crystallography in resolving substituent orientation in calix[8]arene derivatives, and how can complementary methods address these?

  • Methodological Answer : X-ray crystallography struggles with disordered substituents or flexible conformers. Mitigation strategies include:
  • DFT calculations : To model energetically favorable conformations and validate crystallographic data .
  • Dynamic NMR : To probe substituent mobility in solution (e.g., coalescence temperatures for rotating groups) .
  • Pair distribution function (PDF) analysis : For amorphous or poorly crystalline samples, providing local structural insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.